Adenosine 5'-diphosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883210 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58-64-0 | |
| Record name | 5′-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine disphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Bioenergetic Pacemaker: The Role of ADP in Mitochondrial Oxidative Phosphorylation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Adenine 5'-diphosphate (ADP) is not merely a precursor to ATP; it is the primary allosteric and thermodynamic pacemaker of mitochondrial oxidative phosphorylation (OXPHOS). In the context of drug development and metabolic research, quantifying ADP kinetics provides the most direct window into mitochondrial health, coupling efficiency, and electron transport chain (ETC) integrity. This whitepaper synthesizes the mechanistic role of ADP, defines the quantitative bioenergetic states it governs, and provides a field-validated, self-correcting protocol for High-Resolution FluoRespirometry (HRFR).
Mechanistic Foundation: The ADP-ANT-ATP Synthase Axis
Mitochondrial respiration is tightly coupled to cellular energy demand through a highly regulated feedback loop driven by cytosolic ADP. The transport and utilization of ADP involve a precise sequence of macromolecular interactions.
The Adenine Nucleotide Translocase (ANT)
Because the inner mitochondrial membrane (IMM) is strictly impermeable to charged nucleotides, ADP must be imported into the mitochondrial matrix via the Adenine Nucleotide Translocase (ANT), an integral membrane protein that facilitates the 1:1 stoichiometric exchange of cytosolic ADP³⁻ for matrix ATP⁴⁻[1][2]. This exchange is electrogenic and consumes approximately 25% of the energy generated by the ETC to maintain the membrane potential during the transport process[2].
Humans express four distinct ANT isoforms with tissue-specific roles and distinct functional states:
-
ANT1: Highly expressed in terminally differentiated tissues with high energy demand (heart, skeletal muscle)[3].
-
ANT2: Predominantly expressed in proliferative cells and frequently upregulated in cancer. Crucially, in glycolytic tumors (the Warburg effect), ANT2 can operate in reverse, importing glycolytic ATP into the matrix to be hydrolyzed by ATP synthase, thereby maintaining the mitochondrial membrane potential (ΔΨm) to prevent apoptosis[2][4].
-
ANT3 & ANT4: ANT3 is ubiquitously expressed at basal levels, while ANT4 is restricted to germ and lung tissues[3][5].
Coupling to the Proton Motive Force (Δp)
Once in the matrix, ADP binds to the F1 domain of ATP Synthase (Complex V). In the presence of inorganic phosphate (Pi), ADP binding opens a proton channel in the Fo domain, allowing protons pumped by the ETC to flow back into the matrix[6]. This dissipation of the proton motive force (Δp) relieves the thermodynamic back-pressure on the ETC, causing a rapid acceleration in oxygen consumption—a phenomenon known as respiratory control[1].
Figure 1: The mechanistic pathway of ADP translocation and OXPHOS coupling.
Quantitative Bioenergetics: Defining Respiratory States
In experimental bioenergetics, the availability of ADP defines the "State" of mitochondrial respiration, originally codified by Chance and Williams[7]. Understanding these states is critical for evaluating drug toxicity or metabolic dysfunction.
Key Bioenergetic Metrics
-
Respiratory Control Ratio (RCR): Calculated as State 3 / State 4. A high RCR (e.g., >3.0 for cardiac tissue) indicates tightly coupled, healthy mitochondria. A low RCR indicates inner membrane damage or uncoupling[7][8].
-
ADP/O Ratio (P/O Ratio): The stoichiometric ratio of ADP molecules phosphorylated per atom of oxygen consumed. It measures the thermodynamic efficiency of ATP synthesis. Theoretical maximums are ~2.5 for NADH-linked substrates (Complex I) and ~1.5 for FADH2-linked substrates (Complex II)[6][9].
Summary of ADP-Dependent Respiratory States
| Bioenergetic State | Substrates Present | ADP Status | Respiration Rate | Physiological Correlate |
| State 2 (LEAK) | Carbon substrates (e.g., Malate/Glutamate) | Absent | Low (Proton leak driven) | Basal metabolism / Starvation |
| State 3 (OXPHOS) | Carbon substrates | Saturating (e.g., 2.5 mM) | Maximal (Coupled) | Active cellular work / Exercise[7] |
| State 4 (Resting) | Carbon substrates | Depleted (Converted to ATP) | Low (Proton leak driven) | Resting muscle[7][10] |
| State U (ETS) | Carbon substrates + Uncoupler (FCCP) | Irrelevant | Absolute Maximum | Extreme stress / Uncoupled[11] |
Experimental Workflows: High-Resolution Respirometry
To accurately measure ADP kinetics, researchers utilize High-Resolution Respirometry (e.g., Oroboros O2k) employing Substrate-Uncoupler-Inhibitor Titration (SUIT) protocols[12][13].
As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system . You cannot trust State 3 respiration data if you cannot prove the structural integrity of the mitochondria. The following protocol incorporates built-in quality control steps.
Standard SUIT Protocol for Permeabilized Cells/Tissue
Preparation: Suspend permeabilized cells (using optimal digitonin titration[14]) or isolated mitochondria in MiR05 respiration buffer (110 mM sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl2, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, pH 7.1) at 37°C[12][15].
-
Step 1: Induce State 2 (LEAK). Inject 5 mM Pyruvate and 0.5 mM Malate.
-
Causality: This primes Complex I, generating NADH. Oxygen consumption remains low because the proton gradient builds up but cannot be utilized without ADP[12].
-
-
Step 2: Induce State 3 (OXPHOS Capacity). Inject 2.5 mM ADP (saturating concentration).
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Step 3: Membrane Integrity Validation (CRITICAL). Inject 10 µM Cytochrome C.
-
Causality: Cytochrome C is localized in the intermembrane space. If the outer mitochondrial membrane (OMM) was damaged during isolation, endogenous Cytochrome C leaks out, artificially lowering State 3. Adding exogenous Cytochrome C will cause a spike in respiration (>10% increase) if the OMM is damaged. If respiration remains stable, the OMM is intact, validating the State 3 data[14][15].
-
-
Step 4: Induce State 4 (LEAK via Inhibition). Inject 2 µg/mL Oligomycin.
-
Step 5: Measure ETS Capacity (State U). Titrate FCCP in 0.5 µM increments.
Figure 2: Step-by-step SUIT protocol workflow with built-in self-validation checkpoints.
Drug Development Implications
Understanding ADP kinetics and ANT function is paramount in modern pharmacology, particularly in oncology and toxicology.
Oncology and the ANT2 Isoform
Cancer cells undergoing the Warburg effect rely heavily on glycolysis. In these cells, the ANT2 isoform is highly upregulated. Instead of exporting ATP, ANT2 imports glycolytic ATP into the mitochondria, where ATP synthase operates in reverse (hydrolyzing ATP to pump protons) to maintain the mitochondrial membrane potential and prevent apoptosis[2][4]. Developing specific ANT2 inhibitors (while sparing the cardiac-specific ANT1) is a major frontier in targeted cancer therapeutics, as it selectively induces apoptosis in glycolytic tumors without causing cardiotoxicity[4].
Mitochondrial Toxicity Screening
Many drugs fail in late-stage clinical trials due to off-target mitochondrial toxicity. By utilizing the SUIT protocol described above, drug developers can pinpoint the exact mechanism of toxicity:
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If a drug lowers State 3 but State U remains high, the drug is inhibiting ADP transport (ANT) or ATP Synthase.
-
If a drug lowers both State 3 and State U , the drug is directly inhibiting the Electron Transport Chain.
-
If a drug increases State 4 , it is acting as an unintended mitochondrial uncoupler, leading to dangerous cellular heat generation and ATP depletion[9][11].
Sources
- 1. Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome [e-dmj.org]
- 2. A Walk in the Memory, from the First Functional Approach up to Its Regulatory Role of Mitochondrial Bioenergetic Flow in Health and Disease: Focus on the Adenine Nucleotide Translocator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. oatext.com [oatext.com]
- 5. Adenine Nucleotide Translocase regulates the airway epithelium, mitochondrial metabolism and ciliary function | bioRxiv [biorxiv.org]
- 6. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]
- 7. ‘Idealized’ State 4 and State 3 in Mitochondria vs. Rest and Work in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulators reducing the efficiency of oxidative ATP synthesis in mitochondria: protonophore uncouplers, cyclic redox agents, and decouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. semanticscholar.org [semanticscholar.org]
- 14. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine 5'-diphosphate Signaling Pathways in Platelet Activation: A Technical Guide for Research and Drug Development
Executive Summary
Adenosine 5'-diphosphate (ADP) is a critical secondary agonist in hemostasis and thrombosis. Stored within the dense granules of resting platelets, ADP is secreted upon initial platelet activation by primary agonists (e.g., collagen, thrombin). Once released, it operates through a highly coordinated autocrine and paracrine feedback loop, amplifying the activation signal to ensure rapid thrombus formation. For researchers and drug development professionals, understanding the precise mechanistic divergence of ADP signaling—and mastering the assays used to quantify it—is paramount for evaluating novel antiplatelet therapeutics and identifying patient-specific drug resistance.
Mechanistic Framework: The ADP Receptor Axis
The physiological effects of ADP on platelets are mediated primarily by two distinct G-protein coupled receptors (GPCRs): the P2Y1 and P2Y12 receptors. A complete aggregatory response requires the synergistic activation of both pathways 1[1].
-
The P2Y1 Receptor (Gq-coupled): Activation of P2Y1 stimulates phospholipase C-beta (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the rapid mobilization of intracellular calcium from the dense tubular system. This calcium spike drives cytoskeletal reorganization, resulting in platelet shape change (from discoid to spherical with pseudopodia) and initiates a weak, reversible primary wave of aggregation 2[2].
-
The P2Y12 Receptor (Gi-coupled): The P2Y12 receptor is the primary pharmacological target for thienopyridines (e.g., clopidogrel, prasugrel) and non-thienopyridines (e.g., ticagrelor). Upon ADP binding, the liberated Gi alpha subunit inhibits adenylyl cyclase, leading to a sharp decrease in intracellular cyclic AMP (cAMP) levels. Because cAMP normally activates Protein Kinase A (PKA) to phosphorylate and inhibit Vasodilator-Stimulated Phosphoprotein (VASP), the P2Y12-induced drop in cAMP leaves VASP dephosphorylated. This biochemical cascade is essential for the sustained conformational activation of the integrin αIIbβ3 (GPIIb/IIIa) receptor, which cross-links fibrinogen to form stable platelet aggregates 1[1].
Figure 1: Dual ADP receptor signaling pathways (P2Y1 and P2Y12) mediating platelet activation.
Experimental Methodologies for Assessing ADP-Mediated Activation
Selecting the optimal assay requires aligning the experimental readout with the specific pharmacological question. Light Transmission Aggregometry (LTA) measures the macroscopic functional endpoint (aggregation), whereas flow cytometric VASP phosphorylation provides a highly specific biochemical readout of the P2Y12 receptor's inhibition status 3[3].
Protocol 1: Light Transmission Aggregometry (LTA)
LTA remains the historical "gold standard" for functional platelet testing 4[4]. Causality & Self-Validation: LTA relies on the principle that resting platelets in plasma scatter light, resulting in low light transmission. Upon agonist addition and continuous stirring, platelets aggregate, clearing the plasma and increasing light transmission 2[2]. The protocol is self-validating because it utilizes the patient's own Platelet-Poor Plasma (PPP) as a 100% transmission baseline, normalizing against individual plasma turbidity.
Step-by-Step Methodology:
-
Sample Preparation: Collect whole blood in 3.2% sodium citrate. Centrifuge at 200 × g for 10-15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Carefully aspirate the PRP. Centrifuge the remaining blood at 2000 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP) 4[4].
-
Instrument Calibration: Place a cuvette of PPP in the aggregometer to set the 100% light transmission baseline. Place a cuvette of unstimulated PRP to set the 0% transmission baseline 2[2].
-
Incubation & Shear Stress: Pre-warm the PRP sample to 37°C for 3 minutes. Ensure continuous stirring at 1000-1200 rpm. Causality note: Stirring is an absolute requirement; without shear force and physical collisions, GPIIb/IIIa-mediated cross-linking via fibrinogen cannot occur 2[2].
-
Agonist Addition: Add ADP at standardized final concentrations (typically 2.5 µM, 5 µM, or 10 µM) [[3]](3].
-
Data Acquisition: Record the primary wave (direct ADP effect) and secondary wave (release of endogenous granule contents). Output parameters include maximal percentage of aggregation and the Area Under the Curve (AUC) 2[2].
Protocol 2: Flow Cytometric VASP Phosphorylation Assay
Causality & Self-Validation: Prostaglandin E1 (PGE1) activates adenylyl cyclase, raising cAMP and phosphorylating VASP. ADP counters this by binding P2Y12, inhibiting adenylyl cyclase, and preventing VASP phosphorylation. Therefore, the phosphorylation state of VASP in the presence of PGE1 + ADP is inversely proportional to P2Y12 receptor activity 5[5]. This system is self-validating because the PGE1-only tube serves as an internal positive control for maximal VASP phosphorylation, allowing the calculation of a normalized index (PRI) that eliminates inter-patient baseline variability.
Step-by-Step Methodology:
-
Blood Collection: Draw whole blood into citrated tubes. Unlike LTA, this assay is stable and can be performed up to 24 hours post-collection [[6]](6].
-
Incubation: Aliquot whole blood into two distinct tubes.
-
Fixation and Permeabilization: Add a fixative (e.g., paraformaldehyde) to arrest signaling, followed by a permeabilization agent to allow intracellular antibody access 7[7].
-
Staining: Incubate with a primary monoclonal antibody specific for phosphorylated VASP (at Ser239), followed by a fluorescently labeled secondary antibody 8[8].
-
Flow Cytometry Analysis: Acquire events on a flow cytometer, gating on the platelet population using a specific surface marker (e.g., CD61). Measure the Mean Fluorescence Intensity (MFI) for both tubes 3[3].
-
PRI Calculation: Calculate the Platelet Reactivity Index (PRI): PRI (%) =[(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] × 100 A PRI > 50% indicates high on-treatment platelet reactivity (inadequate P2Y12 inhibition) 5[5].
Figure 2: Step-by-step workflow for the flow cytometric VASP phosphorylation assay.
Quantitative Data & Interpretation
To assist in assay selection and data interpretation, the following table summarizes the core quantitative parameters differentiating LTA and the VASP Phosphorylation Assay.
| Parameter | Light Transmission Aggregometry (LTA) | Flow Cytometry (VASP-P Assay) |
| Primary Readout | Macroscopic Platelet Aggregation (%) | Biochemical (VASP Phosphorylation MFI) |
| Agonist Concentration | ADP: 2.5 µM, 5.0 µM, or 10.0 µM | PGE1 (1 µM) + ADP (10 µM) |
| Sample Type | Platelet-Rich Plasma (PRP) | Whole Blood (Citrated) |
| Time Sensitivity | Must be processed within 2-4 hours | Stable for up to 24 hours post-collection |
| Diagnostic Cutoff (HPR) | > 50% maximal aggregation (at 5 µM ADP) | PRI > 50% (High Platelet Reactivity) |
| Pathway Specificity | General ADP pathway (P2Y1 + P2Y12) | Highly specific to P2Y12 receptor activity |
Conclusion
The evaluation of ADP signaling pathways is foundational to modern cardiovascular pharmacology. While Light Transmission Aggregometry provides an indispensable macroscopic view of platelet function, the flow cytometric VASP phosphorylation assay offers unparalleled biochemical specificity for the P2Y12 receptor. By integrating these self-validating methodologies, researchers can accurately map the efficacy of novel antiplatelet compounds and tailor personalized therapeutic regimens for patients exhibiting high on-treatment platelet reactivity.
Sources
- 1. Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasodilator-stimulated phosphoprotein-guided Clopidogrel maintenance therapy reduces cardiovascular events in atrial fibrillation patients requiring anticoagulation therapy and scheduled for percutaneous coronary intervention: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Mechanism of ADP Binding to the P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2Y12 receptor (P2Y12R) is a G protein-coupled receptor (GPCR) of paramount importance in cardiovascular medicine, serving as the primary gatekeeper for adenosine diphosphate (ADP)-mediated platelet aggregation.[1][2] Its activation is a critical step in the formation and stabilization of thrombi.[3][4] Consequently, P2Y12R has become a major target for antithrombotic therapies.[5][6][7] This guide provides a detailed exploration of the molecular mechanisms governing ADP's interaction with P2Y12R, from the structural architecture of the binding site to the conformational changes that trigger intracellular signaling. We delve into the structural basis of receptor activation, the downstream G-protein signaling cascade, and the distinct mechanisms of action of clinically significant antagonists. Furthermore, this document outlines key experimental methodologies for studying these interactions, offering a robust framework for researchers and drug development professionals in the field of purinergic signaling and antithrombotic therapy.
Introduction: The Central Role of P2Y12 in Hemostasis and Thrombosis
Adenosine diphosphate (ADP) is a key platelet agonist released from dense granules of activated platelets and ruptured red blood cells.[3][8] It exerts its effects by stimulating two distinct purinergic receptors on the platelet surface: the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor.[1][2][9] While P2Y1 activation initiates platelet shape change and transient aggregation, the sustained and amplified platelet response, crucial for forming a stable thrombus, is critically dependent on P2Y12R signaling.[2][3]
P2Y12R activation amplifies the aggregation signals initiated by many activators, including thrombin and thromboxane A2, making it a central regulator of thrombosis.[1][2][3] Its pivotal role has made it the target for some of the most widely prescribed antiplatelet drugs, such as clopidogrel, prasugrel, and ticagrelor, used in the prevention of myocardial infarction and stroke.[5][6][10] A thorough understanding of the molecular interactions between ADP and P2Y12R is therefore fundamental for the development of next-generation antithrombotic agents with improved efficacy and safety profiles.
Structural Architecture of the Human P2Y12 Receptor
The human P2Y12 receptor is a class A GPCR consisting of 342 amino acids.[8] Like other GPCRs, it features a canonical structure of seven transmembrane (TM) helices connected by three intracellular and three extracellular loops (ECLs).[8] The determination of high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of P2Y12R in complex with various ligands has been a landmark achievement, providing unprecedented insight into its function.[5][11][12][13]
These structures reveal a distinct architecture compared to other GPCRs. Notably, the P2Y12R structure shows a unique, straight conformation of helix V.[13] The extracellular surface features a deep, bifurcated binding cavity, which is a key feature for recognizing its endogenous ligand, ADP, as well as various synthetic antagonists.[11][13][14]
The ADP Binding Pocket: A Detailed Molecular View
The binding of ADP occurs within a large, solvent-accessible pocket located on the extracellular side of the receptor, formed by the transmembrane helices and extracellular loops.[13] Docking studies and structural data suggest a "two-pocket" binding model.[11][13]
-
Pocket 1 (Orthosteric Site): This is the primary binding site for the nucleotide portion of ADP. The negatively charged phosphate groups of ADP form crucial ionic interactions with a cluster of positively charged residues, including Arg256 (TM6), and Lys280 (TM7).[11][15]
-
Pocket 2 (Adjacent Region): This adjacent pocket, formed by helices I, II, III, and VII, may accommodate larger ligands or contribute to the binding of dinucleotides.[11][13]
The adenine and ribose moieties of ADP are also anchored by specific interactions. For instance, His187 has been shown to form a hydrogen bond with the 2'-OH group of the ribose ring, an interaction critical for receptor activation.[1] Mutations in these key residues can significantly impair ADP binding and receptor function, leading to bleeding disorders.[1][16]
Agonist-Induced Conformational Changes and Receptor Activation
The binding of an agonist like ADP or its analogue 2MeSADP induces a series of dramatic conformational changes that switch the receptor from an inactive to an active state.[17][18][19]
Structural comparisons between antagonist-bound (inactive) and agonist-bound (active) states reveal significant movements in the transmembrane helices.[14][15][20] Upon agonist binding, the extracellular ends of TM helices VI and VII move inwards, effectively closing the "lid" over the binding pocket.[14][19] This inward movement is coupled to a large, outward displacement of the intracellular ends of TM5 and TM6. This outward movement is a hallmark of GPCR activation, as it opens up a cavity on the intracellular side of the receptor, allowing it to engage and activate its cognate G protein.[15]
Caption: Conformational transition of the P2Y12 receptor from an inactive to an active state upon ADP binding.
G-Protein Coupling and Downstream Signaling
Once in its active conformation, P2Y12R couples primarily to the inhibitory G protein, Gi.[8][21][22] This coupling triggers the dissociation of the G protein heterotrimer into its Gαi and Gβγ subunits, which then modulate distinct downstream effector proteins.[8]
-
Gαi Subunit Action : The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[8][9][23] This leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[8][21] Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[23][24][25] Dephosphorylated VASP is associated with the activation of the integrin αIIbβ3, a key step for platelet aggregation.[25]
-
Gβγ Subunit Action : The Gβγ subunits activate other signaling pathways, most notably the phosphoinositide 3-kinase (PI3K) pathway.[3][21][25] Activation of PI3K leads to the phosphorylation and activation of Akt (also known as protein kinase B), which is another crucial signal for achieving full platelet activation and stable thrombus formation.[3][21][25]
The convergence of these pathways results in the amplification of platelet activation, degranulation (releasing more ADP), and the conformational change of integrin αIIbβ3, enabling it to bind fibrinogen and cross-link platelets into a stable aggregate.[1][8]
Caption: The P2Y12 receptor downstream signaling cascade.
Molecular Basis of P2Y12 Antagonism
P2Y12 inhibitors are a cornerstone of antiplatelet therapy and can be broadly classified by their mechanism of action.[7][26]
-
Irreversible Antagonists (Thienopyridines): Drugs like clopidogrel and prasugrel are prodrugs that require metabolic activation in the liver.[9][26][27] Their active metabolites form an irreversible covalent bond with cysteine residues on the P2Y12R, notably within the extracellular loops.[28] This permanently inactivates the receptor for the lifespan of the platelet.[17][18] Studies suggest that binding of the active metabolite of clopidogrel disrupts P2Y12R oligomers and partitions them out of lipid rafts, which are essential for their function.[28][29]
-
Reversible Antagonists:
-
Direct-Acting (e.g., Cangrelor): These are ATP analogues that bind reversibly to the ADP binding site, acting as competitive antagonists.[17]
-
Allosteric Modulators (e.g., Ticagrelor): Ticagrelor is a direct-acting, reversible antagonist that binds to a site on the receptor distinct from the ADP binding pocket.[17][18][23] This allosteric binding "locks" the receptor in an inactive conformation, preventing the conformational changes necessary for G-protein activation, even if ADP is still able to bind.[17][18][30]
-
Advanced Concepts: Receptor Dimerization and Regulation
The function of P2Y12R is further modulated by complex regulatory mechanisms.
-
Oligomerization: Evidence suggests that P2Y12 receptors exist as homodimers and larger oligomers within lipid rafts on the cell membrane.[28][29] This oligomeric state appears to be the functional form of the receptor.[28] P2Y12R can also form heterodimers with other receptors, such as the P2Y1 receptor and the Protease-Activated Receptor-4 (PAR4), which can alter signaling outcomes.[31][32][33] For instance, the PAR4-P2Y12 heterodimer coordinates β-arrestin-mediated Akt signaling.[31][33]
-
Desensitization and Internalization: Like most GPCRs, prolonged agonist exposure leads to P2Y12R desensitization. This process is mediated by G-protein receptor kinases (GRKs), which phosphorylate the intracellular domains of the activated receptor.[2] This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from its G protein and targets it for internalization via clathrin-coated pits.[2]
Methodologies for Studying ADP-P2Y12 Interaction
A multi-faceted experimental approach is required to fully characterize the binding and function of the P2Y12 receptor.
Quantitative Binding Data
The affinity of various ligands for the P2Y12 receptor is a critical parameter in drug development.
| Compound | Type | Binding Affinity (Ki or IC50) | Reference |
| ADP | Agonist | ~300-700 nM | [29] |
| 2-MeSADP | Agonist | ~1-5 nM | [29] |
| Clopidogrel (Active Metabolite) | Irreversible Antagonist | N/A (Covalent) | [17][18] |
| Prasugrel (Active Metabolite) | Irreversible Antagonist | N/A (Covalent) | [9][17] |
| Ticagrelor | Reversible Allosteric Antagonist | ~1-2 nM | [23] |
| Cangrelor | Reversible Competitive Antagonist | ~1-10 nM | [34] |
Note: Values are approximate and can vary based on experimental conditions and assay type.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay is a gold standard for determining the binding affinity of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the P2Y12 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human P2Y12R (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-2MeSADP or another suitable high-affinity P2Y12R radioligand.
-
Test compounds (unlabeled antagonists or agonists).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control: A high concentration of a known P2Y12R antagonist (e.g., 10 µM Cangrelor).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Dilute cell membranes in ice-cold binding buffer to a final concentration of 5-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
A serial dilution of the test compound.
-
Radioligand at a fixed concentration (typically near its Kd value).
-
For total binding wells, add vehicle instead of test compound.
-
For non-specific binding wells, add the non-specific control agent.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a P2Y12R radioligand competition binding assay.
Protocol 2: VASP Phosphorylation Assay (Flow Cytometry)
This is a functional assay that measures the intracellular signaling output of P2Y12R activation by quantifying the phosphorylation state of VASP.
Objective: To assess the functional activity of P2Y12R agonists and antagonists.
Materials:
-
Freshly isolated human platelets or whole blood.
-
PGE1 (Prostaglandin E1) to stimulate cAMP production.
-
ADP or other test agonists.
-
Test antagonists.
-
Fixation and permeabilization buffers (e.g., paraformaldehyde-based).
-
Primary antibody against phosphorylated VASP (Ser239).
-
Fluorescently labeled secondary antibody.
-
Flow cytometer.
Procedure:
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from whole blood.
-
Stimulation:
-
Incubate platelets with the test antagonist or vehicle for a defined period.
-
Add PGE1 to all samples to induce a basal level of VASP phosphorylation.
-
Add ADP (or other agonist) to stimulate the P2Y12 receptor. ADP will inhibit adenylyl cyclase, reducing cAMP and thus reducing VASP phosphorylation.
-
-
Fixation: Stop the reaction by adding a fixation buffer.
-
Permeabilization: Permeabilize the platelet membrane to allow antibody entry.
-
Staining:
-
Incubate the permeabilized platelets with the primary anti-phospho-VASP antibody.
-
Wash the platelets.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Acquisition: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the platelet population.
-
Analysis: The MFI is proportional to the level of VASP phosphorylation. A decrease in MFI upon ADP stimulation indicates P2Y12R activity. The ability of an antagonist to prevent this decrease is a measure of its inhibitory potency.[24]
Conclusion and Future Directions
The molecular mechanism of ADP binding to the P2Y12 receptor is a finely tuned process involving specific ligand-receptor interactions that trigger global conformational changes, leading to the activation of critical intracellular signaling pathways. Structural biology has provided an atomic-level blueprint of this mechanism, revealing the intricacies of agonist recognition and the diverse ways in which antagonists can block receptor function.
Despite these advances, key questions remain. The precise dynamics of receptor dimerization and its role in signaling are still being elucidated. Understanding how the lipid environment of the cell membrane influences receptor conformation and function is another active area of research. Finally, deciphering the potential for biased agonism at the P2Y12R—whereby different ligands could stabilize distinct active conformations that preferentially activate certain downstream pathways—could open the door to developing novel therapeutics with greater specificity and fewer side effects. Continued investigation into these areas will undoubtedly refine our understanding of this vital receptor and fuel the development of the next generation of antithrombotic drugs.
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- Structure, Pharmacology and Roles in Physiology of the P2Y 12 Receptor. PubMed.
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- What are P2Y12 receptor antagonists and how do they work?. (2024, June 21).
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- Protease-activated receptor-4 and purinergic receptor P2Y12 dimerize, co-internalize, and activate Akt signaling via endosomal recruitment of β-arrestin. PMC.
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- SCIENCE CHINA Structure of the human P2Y12 receptor in complex with an antithrombotic drug. (2014, May 5). SCIENCE CHINA.
- Mechanism of action of oral P2Y12-inhibitors. The mechanism of action....
- Cryo-EM structure of the purinergic receptor P2Y12R in complex wi.... PDBj.
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- Cryo-EM structure of the purinergic receptor P2Y12R in complex with 2MeSADP and Gi. (2023, June 7). RCSB PDB.
- The functional relevance of P2Y1 and P2Y12 receptor heterodimeriz
- Activation mechanism of P2Y12 receptor through agonist.
- The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (2021, September 29). MDPI.
- Structure of the human P2Y12 receptor in complex with an antithrombotic drug. PMC - NIH.
- Structures of P2Y12 receptors and P2Y1 receptors. (a) Structure of the....
- A and B) ADP binds to the P2Y12 receptor, resulting in conformational....
- Protease-activated receptor-4 and purinergic receptor P2Y12 dimerize, co-internalize, and activate Akt signaling via endosomal recruitment of β-arrestin. (2017, August 18). PubMed.
- G protein-coupled P2Y12 receptor is involved in the progression of neurop
- The P2Y12 receptor as a target of antithrombotic drugs. PMC - NIH.
- G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development. (2015, January 29).
- The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Pl
- Structural insights into signal transduction of the purinergic receptors P2Y1R and P2Y12R. PMC - PubMed Central.
- Schematic illustration of conformational changes in P2Y12R....
- Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor. (2025, August 9).
- What are P2Y12 receptor modulators and how do they work?. (2024, June 25).
- Agonist-bound structure of the human P2Y12 receptor. PMC - NIH.
- The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. (2006, July 18). PNAS.
- Gene ResultP2RY12 purinergic receptor P2Y12 [ (human)]. (2026, March 3). NCBI.
- Pharmacology of the New P2Y12 Receptor Inhibitors: Insights on Pharmacokinetic and Pharmacodynamic Properties. (2025, August 8).
- The platelet P2Y12 receptor for adenosine diphosphate: congenital and drug-induced defects. (2011, February 17).
- Allosteric modulation of G protein-coupled receptor signaling. (2023, February 16). PMC - NIH.
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The Allosteric Regulation of Phosphofructokinase-1 by Adenosine 5'-Diphosphate: Structural Mechanisms and Kinetic Assays
Executive Summary
Phosphofructokinase-1 (PFK-1) is the quintessential gatekeeper of glycolysis. As a highly regulated allosteric enzyme, its activity is dynamically modulated by the cellular energy charge. This technical guide provides an in-depth analysis of the allosteric regulation of PFK-1 by adenosine 5'-diphosphate (ADP). Designed for researchers and drug development professionals, this whitepaper explores the structural basis of ADP-mediated activation, contrasts prokaryotic and eukaryotic regulatory mechanisms, and provides a field-validated, self-validating experimental protocol for quantifying PFK-1 kinetics.
Introduction: PFK-1 as the Glycolytic Sensor
PFK-1 catalyzes the ATP-dependent phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP)[1]. Because this is the first committed, rate-limiting step of glycolysis, PFK-1 serves as a primary metabolic sensor[2]. The enzyme must integrate multiple, often conflicting, metabolic signals to tune glycolytic flux to the immediate energetic needs of the cell.
The ratio of ATP to ADP is the primary metric of cellular energy. When cellular ATP levels are high, ATP binds to an inhibitory allosteric site on PFK-1, lowering the enzyme's affinity for F6P and halting unnecessary glucose breakdown[2]. Conversely, when ATP is consumed by cellular processes, ADP and AMP rapidly accumulate. ADP acts as a potent allosteric activator, binding to a distinct regulatory site to relieve ATP inhibition and stabilize the active conformation of the enzyme[3].
Metabolic feedback loop of PFK-1 regulated by the cellular ATP/ADP ratio.
Structural Dynamics: The Monod-Wyman-Changeux (MWC) Model
The allosteric regulation of PFK-1 is a textbook paradigm of the Monod-Wyman-Changeux (MWC) two-state model[4]. The enzyme exists in a dynamic equilibrium between a tense (T) state, which exhibits a low affinity for the substrate F6P, and a relaxed (R) state, which exhibits high substrate affinity[5].
-
T-State Stabilization : High concentrations of ATP or downstream metabolites like phosphoenolpyruvate (PEP) or citrate stabilize the inactive T-state[6][7].
-
R-State Stabilization : ADP binds preferentially to the R-state. By doing so, ADP shifts the conformational equilibrium toward the active form, effectively lowering the Michaelis constant ( Km ) for F6P without necessarily altering the maximum catalytic turnover rate ( Vmax )[6]. This entropy-dominated allosteric effect ensures that the enzyme is highly sensitive to minor fluctuations in ADP concentration.
Monod-Wyman-Changeux (MWC) allosteric transition of PFK-1 modulated by cellular energy states.
Evolutionary Divergence in ADP Allostery
While the core catalytic function of PFK-1 is universally conserved across the tree of life, the architecture of its allosteric sites has evolved significantly to accommodate the complex metabolic needs of higher organisms[8].
-
Bacterial PFK-1 : In prokaryotes like E. coli and the extreme thermophile Thermus thermophilus, PFK-1 is a homotetramer with a relatively simple regulatory paradigm. ADP (the activator) and PEP (the inhibitor) compete for the exact same allosteric effector site located at the dimer interface[4][6].
-
Mammalian PFK-1 : Eukaryotic PFK-1 (isoforms PFKL, PFKM, PFKP) is substantially larger, having evolved via tandem gene duplication and fusion[7]. Recent cryo-EM structures of human PFKL reveal a highly complex regulatory network. ADP binds at multiple sites: an activating allosteric site at the interface between the catalytic and regulatory domains (which also binds AMP and pharmacological activators), and a secondary site within the catalytic domain itself[5][9].
Table 1: Comparative Allosteric Regulation of PFK-1 Across Species
| Organism / Isoform | Primary Activators | Primary Inhibitors | Structural Complexity & ADP Binding Site |
| Bacterial (E. coli) | ADP, GDP | Phosphoenolpyruvate (PEP) | Homotetramer; ADP and PEP compete for a single shared effector site[6][8]. |
| Bacterial (T. thermophilus) | ADP | Phosphoenolpyruvate (PEP) | Homotetramer; Entropy-dominated allostery with high ligand affinity[6]. |
| Mammalian (Liver PFKL) | ADP, AMP, F2,6BP | ATP, Citrate | Tetramer (duplicated domains); Multiple distinct ADP binding sites at catalytic/regulatory interfaces[5][7]. |
Experimental Methodology: Quantifying PFK-1 Activity and ADP Activation
To study the allosteric activation of PFK-1 by ADP, researchers must employ highly sensitive kinetic assays. Because the direct product (F1,6BP) lacks a strong chromophore, PFK-1 activity is universally measured using a coupled enzyme assay .
Causality in Assay Design (The "Why")
In a standard colorimetric coupled assay, the ADP generated by the PFK-1 reaction is utilized by a secondary enzyme mix to convert a colorless probe into a detectable chromophore (absorbance at 450 nm) or to oxidize NADH to NAD+ (absorbance decrease at 340 nm)[10][11].
Critical Experimental Consideration (Self-Validating Protocol): Because we are studying ADP as an allosteric activator, endogenous ADP in cell lysates will artificially spike both the baseline activity and the coupled readout. Therefore, sample preparation must include a 10 kDa spin column filtration step to deplete endogenous small molecules (ATP, ADP, NADH) prior to the assay[10]. Failure to perform this step will result in false-positive activation kinetics.
Step-by-step workflow for the PFK-1 coupled enzyme kinetic assay.
Step-by-Step Protocol: PFK-1 Colorimetric Coupled Assay
(Synthesized from standardized biochemical workflows[10])
-
Sample Preparation & Depletion :
-
Rapidly homogenize 20 mg of tissue or 2×106 cells in 200 µL of ice-cold PFK Assay Buffer.
-
Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet insoluble debris.
-
Mandatory Quality Control: Pass the supernatant through a 10 kDa molecular weight cutoff (MWCO) spin column. This removes endogenous ADP and NADH, preventing high background noise and allowing precise control over ADP concentrations during allosteric profiling.
-
-
Reagent Reconstitution :
-
Prepare the Reaction Mix containing PFK Assay Buffer, PFK Substrate (F6P), ATP (at controlled concentrations to set the baseline T-state), and the Coupled Enzyme Mix (containing the colorimetric probe and secondary enzymes).
-
-
Allosteric Titration (For ADP Profiling) :
-
To generate an activation curve, spike the reaction wells with exogenous ADP ranging from 0.1 µM to 5 mM. (Note: Ensure the coupled detection system is calibrated to handle the excess ADP if using an NADH-linked readout, or utilize an orthogonal F1,6BP detection method if ADP interference is too high).
-
-
Kinetic Measurement :
-
Add 50 µL of the prepared sample to 50 µL of the Reaction Mix in a clear 96-well flat-bottom plate.
-
Immediately begin reading absorbance at 450 nm (or 340 nm for NADH oxidation) in kinetic mode at 37°C. Take readings every 1-5 minutes for 20-60 minutes.
-
-
Data Analysis :
-
Calculate the reaction rate ( ΔA/ΔT ) from the linear portion of the curve. One unit of PFK activity is defined as the amount of enzyme that generates 1.0 µmole of product per minute at pH 7.4 at 37°C.
-
Conclusion
Understanding the allosteric regulation of PFK-1 by ADP is fundamental to mapping cellular metabolic fluxes. As demonstrated by recent structural breakthroughs, the binding of ADP to specific regulatory domains triggers a conformational shift that overrides ATP-induced inhibition, effectively turning on the glycolytic tap. By employing rigorous, background-controlled coupled assays, researchers can accurately quantify these allosteric shifts, paving the way for targeted metabolic therapies in diseases characterized by dysregulated glycolysis, such as cancer and Tarui's disease.
References
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- Phosphofructokinase 1. Wikipedia.
- Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus. PMC - NIH.
- The more we learn, the more diverse it gets: structures, functions and evolution in the Phosphofructokinase Superfamily. Biochemical Journal.
- Phosphofructokinase (PFK) Activity Colorimetric Assay Kit. Assay Genie.
- How ATP Allosterically Inhibits Phosphofructokinase-1 (PFK-1)
- Structural basis for allosteric regulation of human phosphofructokinase-1. bioRxiv.
- Evolution of the Allosteric Ligand Sites of Mammalian Phosphofructo-1-kinase. Biochemistry.
- Bidirectional allosteric ligand regulation in a central glycolytic enzyme. bioRxiv.
- Phosphofructokinase (PFK) Activity Colorimetric Assay Kit (MAK093). Sigma-Aldrich.
- NA-11 binds at the AMP/ADP allosteric effector site to activate PFKL.
- Phosphofructokinase Micropl
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Substrate-Level Phosphorylation: A Technical Guide to ADP-Dependent Enzymes in Glycolysis and the TCA Cycle
Target Audience: Metabolic researchers, biochemists, and oncology drug development professionals.
Executive Summary
Substrate-level phosphorylation represents a fundamental bioenergetic mechanism whereby adenosine triphosphate (ATP) is generated directly from adenosine diphosphate (ADP) and a reactive intermediate, independent of the electron transport chain. In eukaryotic cells, this process is localized to three critical enzymatic bottlenecks: two within the cytosolic glycolytic cascade and one within the mitochondrial tricarboxylic acid (TCA) cycle. This whitepaper provides an in-depth mechanistic analysis of Phosphoglycerate Kinase (PGK), Pyruvate Kinase (PK), and Succinyl-CoA Synthetase (SUCLA2), detailing their structural regulation, pathophysiological roles in oncology and neurometabolism, and the self-validating analytical frameworks used to quantify their activity.
Cytosolic ADP-Dependent Kinases: The Glycolytic Powerhouse
Glycolysis operates under strict allosteric and thermodynamic control. The "payoff phase" of glycolysis relies on two ADP-dependent enzymes to recover the energy invested during the hexokinase and phosphofructokinase steps.
Phosphoglycerate Kinase 1 (PGK1)
PGK1 is a highly conserved, monomeric enzyme (~45 kDa) that catalyzes the first ATP-yielding step in glycolysis. It facilitates the reversible transfer of a high-energy phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (3-PG) and ATP[1].
Mechanistic Causality in Disease: Beyond its metabolic role, PGK1 functions as a "moonlighting" protein. In highly proliferative states, such as viral infections and tumorigenesis, PGK1 is co-opted to fulfill localized energy demands. For instance, positive-strand RNA viruses recruit PGK1 directly into viral replication compartments to fuel the ATP-dependent heat shock protein 70 (Hsp70) chaperone, bypassing cellular competition for cytosolic ATP[2]. In oncology, PGK1 upregulation promotes tumor survival by maintaining the Warburg effect and acting as a protein kinase to modulate apoptotic pathways[3].
Pyruvate Kinase M2 (PKM2)
Pyruvate kinase catalyzes the irreversible transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP[4]. While mammals express four tissue-specific isoforms (PKL, PKR, PKM1, and PKM2), PKM2 is of paramount interest in drug development due to its preferential expression in embryonic and cancer cells[5].
Allosteric Regulation and the Warburg Effect: PKM2's structural plasticity is the linchpin of metabolic reprogramming in cancer. Unlike the constitutively active PKM1 tetramer, PKM2 oscillates between a highly active tetrameric state and a low-activity dimeric state[6].
-
Tetrameric PKM2: Favored by the binding of the allosteric activator fructose-1,6-bisphosphate (FBP). It drives rapid ATP production and pyruvate generation for oxidative phosphorylation[7].
-
Dimeric PKM2: Induced by tyrosine kinase signaling (e.g., phosphorylation at Y105) or oxidative stress (oxidation of C358)[4]. The dimeric form creates a metabolic bottleneck, dampening glycolytic flux.
Why do cancer cells favor the low-activity dimer? By slowing the final step of glycolysis, dimeric PKM2 forces the upstream accumulation of glycolytic intermediates. These intermediates are subsequently shunted into branching anabolic pathways—such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway—providing the macromolecular building blocks required for rapid cellular proliferation[5],[8]. Furthermore, dimeric PKM2 can translocate to the nucleus, acting as a transcriptional co-activator for oncogenes[9].
Diagram: Allosteric and post-translational regulation logic of the PKM2 isoform.
Mitochondrial ADP-Dependent Enzyme: The TCA Cycle
While the TCA cycle primarily generates reducing equivalents (NADH and FADH2) for the electron transport chain, it features a single substrate-level phosphorylation event mediated by Succinyl-CoA Synthetase (SCS).
Succinyl-CoA Synthetase (SUCLA2)
SCS is a heterodimeric mitochondrial matrix enzyme consisting of an invariant alpha subunit (SUCLG1) and a variable beta subunit. The beta subunit dictates nucleotide specificity: SUCLG2 is GDP-forming, whereas SUCLA2 is the ADP-forming isoform[10].
SUCLA2 catalyzes the reversible conversion of succinyl-CoA and ADP to succinate, CoA, and ATP[11]. Because this reaction generates ATP independently of oxygen and the electron transport chain, it is a critical survival mechanism for cells experiencing transient ischemia or mitochondrial respiratory dysfunction[11],[12].
Pathophysiology and Metastatic Adaptation: Biallelic pathogenic variants in the SUCLA2 gene cause severe mitochondrial encephalomyopathy, characterized by hypotonia, psychomotor regression, and basal ganglia lesions, owing to the high ATP demand of neuronal tissues[10]. In oncology, SUCLA2 exhibits a non-canonical, non-bioenergetic role during tumor metastasis. Upon detachment from the extracellular matrix, cancer cells experience severe oxidative stress. SUCLA2 dissociates from the SCS complex, translocates from the mitochondria to the cytosol, and promotes the assembly of stress granules. These granules facilitate the translation of antioxidant enzymes, granting the disseminating cancer cells resistance to anoikis (detachment-induced apoptosis)[13],[14].
Diagram: Spatial distribution of ADP-dependent substrate-level phosphorylation events.
Quantitative Data: Enzyme Parameters
The following table summarizes the structural, kinetic, and pathophysiological parameters of the three core ADP-dependent enzymes discussed.
| Enzyme | Isoform/Gene | Subcellular Location | Substrates | Products | Pathophysiological Relevance |
| Phosphoglycerate Kinase | PGK1 | Cytosol | 1,3-BPG + ADP | 3-PG + ATP | Co-opted in viral replication; upregulated in solid tumors. |
| Pyruvate Kinase | PKM2 | Cytosol / Nucleus | PEP + ADP | Pyruvate + ATP | Warburg effect driver; metabolic bottlenecking via dimerization. |
| Succinyl-CoA Synthetase | SUCLA2 (β-subunit) | Mitochondrial Matrix | Succinyl-CoA + ADP + Pi | Succinate + ATP + CoA | Mitochondrial encephalomyopathy; anoikis resistance in metastasis. |
Experimental Workflows: Self-Validating Pyruvate Kinase Assay
Accurate quantification of PKM2 activity is critical for screening allosteric modulators in oncology drug discovery. Direct spectrophotometric measurement of the PK reaction (PEP → Pyruvate) is difficult because neither the substrates nor the products exhibit a distinct, easily measurable absorbance peak in the visible or near-UV spectrum.
The Causality of the Coupled Assay: To solve this, researchers utilize a coupled enzyme assay [7],. The pyruvate generated by PK is immediately consumed by an excess of a secondary enzyme, Lactate Dehydrogenase (LDH). LDH reduces pyruvate to lactate while simultaneously oxidizing NADH to NAD+. Because NADH absorbs strongly at 340 nm and NAD+ does not, the rate of decrease in absorbance at 340 nm (ΔA340/min) is directly proportional to the rate of pyruvate generation, thus serving as a highly sensitive, real-time proxy for PK activity[15],[16].
Step-by-Step Methodology: LDH-Coupled PK Assay
Self-Validating System Design: This protocol incorporates internal controls to ensure the observed NADH oxidation is strictly dependent on PK activity, eliminating false positives from background NADH degradation or non-specific phosphatase activity.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl2. Causality: K+ and Mg2+ are obligate monovalent and divalent cations required to coordinate the ADP-PEP complex in the PK active site[4].
-
Substrate Mix: Prepare 100 mM PEP and 100 mM ADP in ultrapure water (adjust ADP to pH 7.0).
-
Coupling System: Prepare 10 mM NADH (light-sensitive) and dilute LDH to a working concentration of 4–5 U/mL[7],[17].
Step 2: Reaction Assembly (96-Well Plate Format)
-
Add 50 µL of Assay Buffer to all experimental and control wells.
-
Add 10 µL of Substrate Mix (final concentration: 1 mM PEP, 1 mM ADP) and 10 µL of NADH (final concentration: 0.5 mM) to all wells.
-
Add 10 µL of LDH enzyme.
-
Self-Validation Controls:
-
Blank (No Substrate): Omit PEP. Replaces with buffer. Measures spontaneous NADH oxidation.
-
Negative Control (Heat-Denatured): Heat the PKM2 sample at 70°C for 3 minutes to irreversibly denature it[16]. Ensures the signal is enzymatically driven.
-
Positive Control: Add purified, wild-type PKM1 (constitutively active).
-
Step 3: Equilibration and Initiation
-
Incubate the plate in a microplate reader at 25°C for 5 minutes. Causality: This establishes temperature equilibrium and allows the reader to record a stable baseline absorbance at 340 nm (should be approximately 1.4 ± 0.1)[17].
-
Initiate the reaction by adding 10 µL of the target PKM2 enzyme (or lysate) to the respective wells.
Step 4: Kinetic Readout and Calculation
-
Immediately begin recording A340 every 30 seconds for 10 minutes.
-
Identify the initial linear portion of the curve to calculate ΔA340/minute.
-
Calculation: Use the Beer-Lambert law and the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹) to convert the absorbance drop into enzyme units (µmoles of NADH oxidized per minute)[17].
Diagram: Logical flow of the Pyruvate Kinase / Lactate Dehydrogenase coupled kinetic assay.
Sources
- 1. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
The Pivotal Role of Extracellular ADP in Purinergic Signaling: A Technical Guide for Researchers
Abstract
Extracellular adenosine 5'-diphosphate (ADP) has emerged from its intracellular metabolic confines to be recognized as a critical signaling molecule, orchestrating a vast array of physiological and pathological processes through the activation of purinergic P2Y receptors. This technical guide provides an in-depth exploration of the impact of extracellular ADP on purinergic signaling, tailored for researchers, scientists, and drug development professionals. We will dissect the metabolic pathways governing extracellular ADP concentrations, delve into the intricacies of its primary receptors—P2Y1, P2Y12, and P2Y13—and their downstream signaling cascades, and examine its functional roles in hemostasis, inflammation, and the nervous system. Furthermore, this guide offers detailed, field-proven protocols for key experimental assays, enabling robust and reproducible investigation into this dynamic signaling axis.
Introduction: The Purinergic Signaling Landscape
Purinergic signaling encompasses a complex system of cell-to-cell communication mediated by extracellular nucleotides and nucleosides, such as adenosine triphosphate (ATP) and ADP.[1] Initially appreciated for their intracellular roles in energy metabolism, these molecules are now understood to be potent extracellular messengers upon their release into the extracellular space, which can occur from activated or damaged cells.[2][3] Extracellular ADP, in particular, stands out as a key agonist in a multitude of biological responses, most notably in hemostasis and thrombosis.[4][5] Its effects are transduced by a specific subset of G protein-coupled receptors (GPCRs), leading to a cascade of intracellular events that dictate cellular behavior.
The Metabolism of Extracellular ADP: A Tightly Regulated Balance
The concentration of ADP in the extracellular milieu is meticulously controlled by a series of cell-surface enzymes known as ectonucleotidases. This enzymatic cascade is crucial as it not only terminates ADP signaling but also generates other bioactive molecules like adenosine.
The primary pathway involves the sequential hydrolysis of ATP. When ATP is released from cells, it is rapidly catabolized to ADP and subsequently to adenosine monophosphate (AMP) by ectonucleoside triphosphate diphosphohydrolase-1 (E-NTPDase1), also known as CD39.[6][7] AMP is then hydrolyzed to adenosine by ecto-5'-nucleotidase (CD73).[8] This enzymatic tandem of CD39 and CD73 is fundamental in shifting the signaling landscape from a pro-thrombotic and pro-inflammatory state (mediated by ADP and ATP) to an anti-inflammatory and anti-platelet state (mediated by adenosine).
The efficiency of these ectonucleotidases directly impacts the duration and intensity of ADP-mediated signaling, making them critical control points and potential therapeutic targets.
Caption: Metabolism and signaling of extracellular ADP.
The Key Mediators: P2Y1, P2Y12, and P2Y13 Receptors
Extracellular ADP exerts its effects primarily through three distinct P2Y receptor subtypes: P2Y1, P2Y12, and P2Y13. These receptors belong to the G protein-coupled receptor superfamily and exhibit unique signaling properties and tissue distribution.
The P2Y1 Receptor: Initiator of the Response
The P2Y1 receptor is coupled to Gq/11 proteins.[9] Upon activation by ADP, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of Ca2+ from intracellular stores, leading to a rapid and transient increase in cytosolic calcium.[11] This calcium mobilization is a critical initiating event in many cellular responses, including platelet shape change.[6] The signaling of the P2Y1 receptor can also be modulated by scaffolding proteins such as NHERF-2, which can tether the receptor to its downstream effectors like PLCβ, thereby influencing the duration of the calcium signal.[12]
The P2Y12 Receptor: Amplifier and Sustainer of the Signal
The P2Y12 receptor, a major target for antiplatelet drugs, is coupled to Gi proteins.[4][10] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][12][13] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in its active state phosphorylates and inhibits many proteins involved in platelet activation.[10] Beyond cAMP inhibition, the βγ subunits of the Gi protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors like Akt (protein kinase B).[4][10][12] The coordinated action of these pathways is essential for the full and sustained aggregation of platelets.[10]
The P2Y13 Receptor: A Multifaceted Modulator
Similar to P2Y12, the P2Y13 receptor is also coupled to Gi proteins and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP.[7][13][14] While it shares ADP as its primary agonist with P2Y1 and P2Y12, its functional roles are still being elucidated. Studies have implicated the P2Y13 receptor in a variety of processes, including the regulation of HDL endocytosis in hepatocytes via a RhoA/ROCK signaling pathway, modulation of bone homeostasis, and neuroprotective functions.[15][16] In some contexts, it can also couple to other G proteins and activate MAPK and PI3K/Akt pathways.[16]
Caption: Downstream signaling pathways of P2Y1, P2Y12, and P2Y13 receptors.
Physiological and Pathophysiological Roles of Extracellular ADP
Hemostasis and Thrombosis
The role of extracellular ADP in hemostasis and thrombosis is paramount. Upon vascular injury, ADP is released from dense granules of activated platelets.[10] This released ADP then acts in an autocrine and paracrine manner to recruit and activate additional platelets. The coordinated activation of both P2Y1 and P2Y12 receptors is essential for normal platelet aggregation; P2Y1 activation initiates the process, while P2Y12 activation is required to amplify and sustain the response, leading to the formation of a stable hemostatic plug.[6][10] The clinical success of P2Y12 receptor antagonists like clopidogrel underscores the critical role of this pathway in thrombosis.[5]
Inflammation and Immunity
Extracellular ADP is an important mediator in inflammation and immunity. It can be released during inflammatory conditions from various cell types, including apoptotic and necrotic cells, as well as activated immune cells.[2] ADP signaling, particularly through the P2Y12 receptor, can potentiate inflammatory responses. For instance, P2Y12 activation on platelets promotes their interaction with leukocytes, and this receptor is also expressed on immune cells like microglia, monocytes, and dendritic cells, where it can modulate their function and contribute to inflammatory processes.[1][4]
The Nervous System
In the central and peripheral nervous systems, extracellular ADP plays a multifaceted role. It is involved in neurotransmission and neuromodulation, and its receptors are expressed on various neural cell types, including neurons and glia.[7] P2Y1 receptor activation has been linked to processes such as neuronal migration and proliferation.[7] The P2Y13 receptor has been shown to have neuroprotective effects and is implicated in the homeostatic control of adult neurogenesis by microglia.[7][17][18]
Pharmacological Modulation of ADP Signaling
The central role of ADP receptors, particularly in thrombosis, has made them attractive targets for drug development.
| Receptor | G-Protein Coupling | Primary Signaling Pathway | Key Agonists (EC50) | Key Antagonists (Ki/IC50) | Primary Tissue Distribution |
| P2Y1 | Gq/11 | PLC → IP3 + DAG → ↑ Ca²⁺ | ADP, 2-MeSADP (~3 nM)[17] | MRS2500, BPTU[19], P2Y1 antagonist 4 (IC50 ~1.95 µM)[20] | Platelets, endothelial cells, smooth muscle, neurons[21] |
| P2Y12 | Gi | ↓ Adenylyl Cyclase → ↓ cAMP; PI3K → Akt | ADP, 2-MeSADP (~1 nM)[17] | Clopidogrel (active metabolite), Prasugrel, Ticagrelor, Cangrelor, PSB-0739 (Ki ~24.9 nM)[22][23] | Platelets, microglia, immune cells[4][10] |
| P2Y13 | Gi | ↓ Adenylyl Cyclase → ↓ cAMP; RhoA/ROCK; PI3K/Akt | ADP (EC50 ~5.24 nM), 2-MeSADP (~1 nM)[14][17] | MRS2211, AR-C67085[13][24] | Liver, spleen, brain, bone cells[7][16] |
| Table 1: Characteristics of ADP-Sensitive P2Y Receptors |
Key Experimental Methodologies
Investigating the impact of extracellular ADP requires robust and validated experimental protocols. Here, we provide detailed methodologies for three core assays.
Ectonucleotidase Activity Assay (Malachite Green Method)
This colorimetric assay quantifies the activity of ectonucleotidases by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Causality Behind Experimental Choices:
-
Malachite Green Reagent: This reagent forms a colored complex with free orthophosphate in the presence of molybdate under acidic conditions, providing a simple and sensitive colorimetric readout.
-
Phosphate-Free Buffers: The use of phosphate-free buffers (e.g., Tris or HEPES) is critical to avoid high background signals, as the assay detects any free phosphate in the sample.[25]
-
Inhibitors: Including specific inhibitors (e.g., levamisole for alkaline phosphatases) ensures that the measured phosphate release is attributable to the ectonucleotidase of interest.[26]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate-free reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl2).
-
Prepare substrate solutions (e.g., 1 mM ATP or ADP in reaction buffer).
-
Prepare a Malachite Green working solution according to the manufacturer's instructions (e.g., mixing Reagent A and Reagent B).
-
Prepare a phosphate standard curve (e.g., serial dilutions of a 1 mM phosphate standard in reaction buffer).
-
-
Assay Procedure:
-
Add 25 µL of your sample (e.g., cell suspension, membrane preparation) to the wells of a 96-well plate. Include a "no enzyme" control with buffer only.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATP or ADP) to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction and develop the color by adding 100 µL of the Malachite Green working solution to each well.[27]
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from all readings.
-
Calculate the amount of phosphate released in your samples by comparing the corrected absorbance values to the phosphate standard curve.
-
Enzyme activity is typically expressed as nmol of Pi released per minute per mg of protein.
-
Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function, measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[11][19]
Causality Behind Experimental Choices:
-
Platelet-Rich Plasma (PRP): Using PRP allows for the study of platelet function in a near-physiological environment, containing plasma proteins that can influence aggregation.
-
ADP Concentration: A range of ADP concentrations (typically 1-20 µM) is used.[3][24] Lower concentrations can reveal subtle defects in platelet activation pathways, while higher concentrations are used to assess maximal aggregation response and the efficacy of antiplatelet drugs.[26] The choice of concentration depends on the specific research question and the need to distinguish between the initial (P2Y1-mediated) and sustained (P2Y12-mediated) phases of aggregation.[6]
-
Stirring: Continuous stirring at a controlled speed is essential to facilitate platelet-platelet collisions, which are necessary for aggregation to occur.
Step-by-Step Protocol:
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (typically 3.2% sodium citrate).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP to a standardized level (e.g., 250 x 10^9/L) using autologous PPP.
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
-
Aggregation Assay:
-
Pipette a specific volume of PRP (e.g., 270 µL) into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Place the cuvette in the measurement channel and start the stirrer.
-
Add the ADP agonist (e.g., 30 µL of a stock solution to achieve the desired final concentration) to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The primary parameters measured are the maximum aggregation (the peak percentage of light transmission) and the slope of the aggregation curve (rate of aggregation).
-
Caption: Experimental workflow for platelet aggregometry (LTA).
Measurement of Extracellular ADP by HPLC
This method provides a highly sensitive and specific means to quantify extracellular ADP levels, often in combination with ATP, AMP, and adenosine. It typically involves a derivatization step to enhance detection sensitivity.
Causality Behind Experimental Choices:
-
Derivatization with Chloroacetaldehyde: Adenine-containing molecules react with chloroacetaldehyde to form highly fluorescent 1,N6-etheno derivatives.[2][28] This chemical modification significantly increases the sensitivity of detection compared to standard UV absorbance, allowing for the measurement of picomolar concentrations.[2]
-
Ion-Pair Reversed-Phase HPLC: The negatively charged phosphate groups of nucleotides make them poorly retained on standard reversed-phase columns. The addition of an ion-pairing agent (e.g., tetrabutylammonium) to the mobile phase neutralizes this charge, allowing for their separation based on the hydrophobicity of the purine ring.[2][29]
-
Rapid Sample Processing: Immediate processing and often chilling of samples are crucial to inhibit the activity of ectonucleotidases and prevent artifactual changes in nucleotide concentrations.[2]
Step-by-Step Protocol:
-
Sample Collection and Preparation:
-
Collect extracellular fluid (e.g., cell culture supernatant).
-
Immediately stop enzymatic activity, for example, by adding perchloric acid to precipitate proteins, followed by neutralization.[2]
-
Centrifuge to remove cell debris and precipitated protein.
-
-
Derivatization:
-
HPLC Analysis:
-
System: An HPLC system equipped with a fluorescence detector (Excitation: ~275 nm, Emission: ~410 nm).
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) containing an ion-pairing agent and an organic modifier (e.g., methanol). A typical gradient might start with a low percentage of methanol and increase over time to elute the nucleotides.[23]
-
Injection: Inject the derivatized sample onto the column.
-
-
Data Analysis:
-
Identify and quantify the etheno-ADP peak based on its retention time and fluorescence intensity compared to a standard curve prepared with known concentrations of ADP that have undergone the same derivatization process.
-
Conclusion
Extracellular ADP is a fundamentally important signaling molecule that fine-tunes a remarkable range of biological functions through its interaction with P2Y1, P2Y12, and P2Y13 receptors. A thorough understanding of its metabolic regulation, receptor-specific signaling cascades, and physiological roles is crucial for advancing our knowledge in fields ranging from cardiovascular biology to neuroinflammation. The continued development and refinement of pharmacological tools and experimental techniques, such as those detailed in this guide, will be instrumental in further dissecting the complexities of ADP-mediated purinergic signaling and harnessing its therapeutic potential.
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Analysis of Platelet Aggregation by Light Transmission Aggregometry. (2020). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available from: [Link].
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Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. (2017). IntechOpen. Available from: [Link].
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An Update on P2Y13 Receptor Signalling and Function. (2017). Advances in Experimental Medicine and Biology, 1051, 139-168. Available from: [Link].
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Fontana, P., et al. (2003). Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects. Circulation, 108(8), 989-995. Available from: [Link].
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Purinergic P2Y1 and P2Y2/4 receptors elicit distinct Ca2+ signaling patterns in hepatocytes via differential feedback regulation by Protein Kinase C. (2020). bioRxiv. Available from: [Link].
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Protocol for Malachite Green. EUbOPEN. Available from: [Link].
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Malachite Green pyrophosphate contamination problem? ResearchGate. Available from: [Link].
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A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. (2022). Frontiers in Molecular Biosciences, 9, 856513. Available from: [Link].
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Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. (2018). MethodsX, 5, 1659-1666. Available from: [Link].
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Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. (2022). Molecules, 27(1), 268. Available from: [Link].
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Bio-HPLC Application Note: ATP ADP Quantitation Assay. SickKids Research Institute. Available from: [Link].
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Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells. (2018). Methods in Molecular Biology, 1745, 135-147. Available from: [Link].
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Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. (2024). Preprints.org. Available from: [Link].
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A High Throughput Screen for RGS Proteins Using Steady State Monitoring of Free Phosphate Formation. (2013). PLOS ONE, 8(7), e69752. Available from: [Link].
-
MALACHITE GREEN TOTAL ELISA. Food & Feed Analysis. Available from: [Link].
-
Malachite Green Phosphatase Assay Kit. Interchim. Available from: [Link].
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Methodological & Application
Application Notes and Protocols: ADP-Induced Platelet Aggregation in Platelet-Rich Plasma
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing adenosine diphosphate (ADP)-induced platelet aggregation assays using light transmission aggregometry (LTA). This document delves into the scientific principles, offers a detailed, field-proven protocol, and provides insights into data interpretation and troubleshooting.
Scientific Principles and Rationale
Light Transmission Aggregometry (LTA) stands as the reference method, often considered the "gold standard," for in vitro assessment of platelet function.[1][2][3] The core principle of LTA is elegantly simple yet powerful: it measures the change in light transmission through a suspension of platelets as they aggregate.[1][4] Initially, platelet-rich plasma (PRP) is a turbid suspension that allows minimal light to pass through.[1] Upon the addition of a platelet agonist like ADP, platelets activate and clump together, forming larger aggregates. This process reduces the turbidity of the plasma, allowing more light to reach a photocell, which is recorded as an increase in light transmission over time.[1][5]
The Critical Role of ADP and its Receptors
Adenosine diphosphate (ADP) is a key physiological agonist that plays a pivotal role in hemostasis and thrombosis.[6][7] It is released from platelet-dense granules upon initial platelet activation by agonists such as collagen or thrombin, amplifying the aggregation response.[7] ADP exerts its effects by binding to two distinct G-protein-coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.[8][9]
-
P2Y1 Receptor: Coupled to Gq, the activation of the P2Y1 receptor leads to an increase in intracellular calcium and induces platelet shape change and the initial, reversible wave of aggregation.[6][10][11]
-
P2Y12 Receptor: Coupled to Gi, the P2Y12 receptor is crucial for the full, sustained, and irreversible platelet aggregation response.[8][10] Its activation inhibits adenylyl cyclase, leading to lower cyclic adenosine monophosphate (cAMP) levels, which in turn promotes and stabilizes platelet aggregation.[9] The P2Y12 receptor is a major target for antiplatelet drugs like clopidogrel.[6][8]
The coordinated action of both P2Y1 and P2Y12 is essential for a robust platelet response to ADP.[10] Understanding this dual-receptor mechanism is fundamental for interpreting aggregation curves and for the development of targeted antiplatelet therapies.
Visualizing the ADP Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ADP binding to its P2Y1 and P2Y12 receptors, leading to platelet aggregation.
Caption: ADP signaling pathway in platelets.
Detailed Experimental Protocol
Adherence to standardized procedures is critical for obtaining reproducible and accurate results in platelet aggregometry.[12][13][14] This protocol is aligned with recommendations from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Pre-analytical Considerations
Pre-analytical variables are a major source of error in platelet function testing.[8][15]
-
Patient/Donor Preparation: The donor should avoid antiplatelet medications, including aspirin and other nonsteroidal anti-inflammatory drugs (NSAIDs), for at least 7-10 days prior to blood collection.[16][17] A comprehensive list of all medications, vitamins, and herbal supplements should be recorded.[17]
-
Blood Collection:
-
Perform a clean, atraumatic venipuncture using a 19-21 gauge needle to minimize platelet activation.[16][18]
-
Collect blood into a 3.2% sodium citrate (light blue top) tube.[16]
-
Ensure the correct 9:1 blood-to-anticoagulant ratio by filling the tube to the indicated level.[16][18]
-
Gently invert the tube 3-4 times to mix the anticoagulant with the blood. Do not shake.[18]
-
-
Sample Transport and Storage:
Reagents and Equipment
-
Reagents:
-
Adenosine Diphosphate (ADP) stock solution (e.g., from Chrono-Log)[19]
-
Sterile saline
-
-
Equipment:
-
Light Transmission Aggregometer (e.g., PAP-8E from Bio/Data Corporation)
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Refrigerated centrifuge
-
Water bath or heating block at 37°C
-
Plastic or siliconized glass tubes
-
Preparation of Platelet-Rich and Platelet-Poor Plasma
The quality of PRP is paramount for a successful assay.[20]
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the citrated whole blood at a low speed (150-200g) for 10-15 minutes at room temperature (20°C).[8][16] Studies suggest that centrifugation at 200g or 250g for 10 minutes provides optimal conditions for LTA studies.[21]
-
Carefully aspirate the supernatant (PRP) using a plastic pipette, avoiding disturbance of the buffy coat and red blood cell layer.[16]
-
Pool the PRP into a plastic tube and keep it capped at room temperature.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Platelet Count Adjustment:
Aggregometry Procedure
The following workflow outlines the steps for performing the assay.
Caption: Experimental workflow for LTA.
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette the adjusted PRP into a cuvette with a stir bar and place it in one of the sample wells.
-
Pipette PPP into another cuvette and place it in the reference well.
-
Allow the samples to equilibrate at 37°C with stirring for at least 1-5 minutes.[16][24]
-
Calibrate the instrument by setting the light transmission of the PRP to 0% and the PPP to 100%.[23]
-
-
Performing the Assay:
-
Place a cuvette containing adjusted PRP and a stir bar into a testing well.
-
Start the recording.
-
After establishing a stable baseline for approximately 1 minute, add the ADP agonist to the cuvette. The volume of the agonist should not exceed 10% of the plasma sample volume.[4] Common final concentrations of ADP are 5 µM and 20 µM.[23]
-
Record the change in light transmission for a set period, typically 5-10 minutes.[23]
-
Data Analysis and Interpretation
The output of an LTA assay is an aggregation curve, which plots the percentage of light transmission against time. Several key parameters are derived from this curve.[5][25]
| Parameter | Description | Clinical/Research Significance |
| Maximal Aggregation (%) | The peak percentage of light transmission achieved during the recording period.[25] | Indicates the overall extent of platelet aggregation in response to the agonist. |
| Slope | The rate of aggregation, calculated from the steepest part of the aggregation curve.[25] | Reflects the speed of platelet aggregation. |
| Area Under the Curve (AUC) | The integrated area under the aggregation curve over the measurement time.[5] | Provides a comprehensive measure of both the rate and extent of aggregation. |
| Primary/Secondary Wave | With low concentrations of weak agonists like ADP, a biphasic curve may be observed. The primary wave is the initial response, and the secondary wave results from the release of endogenous agonists from platelet granules.[1][8] | An absent secondary wave can indicate a defect in platelet secretion.[1] |
Normal vs. Abnormal Aggregation:
-
Normal Response: With an adequate concentration of ADP, a rapid, monophasic curve reaching a high maximal aggregation is expected.
-
Reduced Response: A lower maximal aggregation and a shallower slope can indicate platelet dysfunction, the presence of an antiplatelet agent, or an inherited platelet disorder.[17]
-
Biphasic Response: At critical ADP concentrations, a primary wave followed by a secondary wave is normal. The absence of the secondary wave suggests a storage pool or secretion defect.[1]
Quality Control and Troubleshooting
A self-validating system is essential for trustworthy results.
-
Internal Quality Control: Run a normal control sample with each batch of patient/test samples to ensure the system is performing correctly.[26]
-
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Spontaneous Aggregation | Traumatic venipuncture, improper sample handling (shaking), sample stored at cold temperatures.[18] | Review blood collection and handling techniques. Ensure samples are maintained at room temperature.[18] |
| High Variability Between Replicates | Inadequate mixing of PRP, inconsistent pipetting, temperature fluctuations. | Ensure PRP is well-mixed before pipetting. Use calibrated pipettes. Verify instrument temperature is stable at 37°C. |
| No or Low Aggregation Response | Inactive agonist, patient on antiplatelet therapy, inherent platelet function disorder, incorrect platelet count.[17][18] | Prepare fresh agonist. Review donor medication history. Verify the platelet count in the PRP is within the optimal range.[18] |
Conclusion
The ADP-induced platelet aggregation assay using LTA is a powerful tool for assessing platelet function. By understanding the underlying scientific principles and meticulously adhering to a standardized protocol, from pre-analytical variables to data interpretation, researchers can generate reliable and insightful data. This is crucial for diagnosing bleeding disorders, monitoring antiplatelet therapy, and advancing the development of novel therapeutics targeting platelet activity.[25]
References
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Practical-Haemostasis.com. (2026, February 2). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]
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Al-Horani, R. A., & Afosah, D. K. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1614–1620. [Link]
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The Hematologist. (2014, March 1). Light Transmission Aggregometry. American Society of Hematology. Retrieved from [Link]
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Chen, H., et al. (2022). GRK2 regulates ADP signaling in platelets via P2Y1 and P2Y12. Blood, 140(5), 519–532. [Link]
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Murugappan, S., & Kunapuli, S. P. (2018). Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity. Frontiers in Physiology, 9, 74. [Link]
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Hardy, A. R., et al. (2004). Reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling in human platelets. Blood, 104(6), 1745–1752. [Link]
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EIN Presswire. (2007, July 24). CLSI Publishes Guideline on Platelet Function Testing by Aggregometry. Retrieved from [Link]
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Hematology. (n.d.). Platelet Aggregation. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). H58 - Platelet Function Testing by Aggregometry. Retrieved from [Link]
-
Kunapuli, S. P. (2006). The role of ADP receptors in platelet function. International Journal of Molecular Medicine, 17(5), 723-729. [Link]
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Brass, L. F. (2001). ADP and platelets: the end of the beginning. Journal of Clinical Investigation, 107(12), 1503–1505. [Link]
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Cattaneo, M., et al. (2011). Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry. Platelets, 22(7), 543–547. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). H58-P - Platelet Function Testing by Aggregometry; Proposed Guideline. Retrieved from [Link]
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Malarczyk, D., & Odnoczko, E. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Journal of Transfusion Medicine, 16(2), 117–125. [Link]
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Platelet Services. (n.d.). Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Retrieved from [Link]
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Nagy, B., et al. (2017). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences, 18(9), 1838. [Link]
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Gurbel, P. A., et al. (2021). Clinical validation of AggreGuide A-100 ADP, a novel assay for assessing the antiplatelet effect of oral P2Y12 antagonists. Journal of Thrombosis and Thrombolysis, 52(1), 272–280. [Link]
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ECAT Foundation. (n.d.). platelet function testing: laboratory tests and quality control. Retrieved from [Link]
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Christie, D. J. (2009). Standardization of Platelet Function Testing by Aggregometry Through New CLSI Guideline. Laboratory Medicine, 40(5), 297–299. [Link]
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Cattaneo, M., et al. (2011). Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry. Platelets, 22(7), 543-547. [Link]
-
Sysmex Europe. (n.d.). Full power of platelet aggregation testing. Caresphere Academy. Retrieved from [Link]
-
Al-Horani, R. A., & Afosah, D. K. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1614–1620. [Link]
-
ResearchGate. (2024, September 5). Optimized Methodology to Produce Platelet-Rich Plasma and Perform Platelet Aggregation in Patients With Coronary Artery Disease. [Link]
-
Bio/Data Corporation. (2024, December 31). Platelet Aggregometers in Clinical Settings: Key Role in Patient Care. Retrieved from [Link]
-
Dhurat, R., & Sukesh, M. S. (2014). Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective. Journal of cutaneous and aesthetic surgery, 7(4), 189–197. [Link]
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Repository. (n.d.). Validation of the Miceli Impedance Aggregometer With Donor Whole Blood: Testing Platelet Aggregation Using TRAP-6 Lyospheres and Varying Stir Speed. Retrieved from [Link]
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National Cancer Institute. (2020, May 15). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. Retrieved from [Link]
-
Helena Biosciences. (n.d.). Why Perform Platelet Aggregation. Retrieved from [Link]
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ECAT Foundation. (2026, February 2). Platelet Function: Light Transmission Aggregometry (LTA). Clotpedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Maximum Platelet Aggregation, Slope, Lag Time, and Area Under the Curve.... Retrieved from [Link]
-
Geisler, T., et al. (2016). The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count. PLOS ONE, 11(2), e0149041. [Link]
-
UCSF Health. (2023, February 2). Platelet aggregation test. Retrieved from [Link]
-
ResearchGate. (n.d.). 40 questions with answers in PLATELET AGGREGATION | Science topic. Retrieved from [Link]
-
van der Pol, P., et al. (2025). Challenges in diagnosing sticky platelet syndrome using light transmission aggregometry: a scoping review. Platelets, 36(1), 2560380. [Link]
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- 26. ecat.nl [ecat.nl]
Application Note: Preparation, Stabilization, and Validation of 100 mM Adenosine 5'-Diphosphate (ADP) Stock Solution
Executive Summary
Adenosine 5'-diphosphate (ADP) is a foundational nucleotide utilized extensively in in vitro kinase assays, ATPase kinetic studies, and platelet aggregation profiling. Despite its ubiquitous laboratory use, ADP is notoriously unstable in aqueous environments. Spontaneous non-enzymatic hydrolysis of its phosphodiester and N-glycosidic bonds can rapidly degrade ADP into adenosine monophosphate (AMP), adenine, and inorganic phosphate, severely compromising experimental reproducibility.
This application note provides a comprehensively engineered, self-validating protocol for formulating a highly stable 100 mM ADP stock solution. By strictly controlling thermal kinetics, pH microenvironments, and ionic compositions, this methodology ensures absolute molar accuracy and long-term biochemical integrity.
Mechanistic Principles of ADP Stability (E-E-A-T Insights)
To guarantee the trustworthiness of your biochemical assays, it is critical to understand the causality behind the handling requirements of ADP:
-
The pH-Degradation Paradigm: When dissolved in water, ADP free acid and its sodium salts yield a highly acidic solution (pH ~2.5–3.0). Under these acidic conditions, the N-glycosidic bond linking the adenine base to the ribose sugar is highly susceptible to cleavage[1]. Neutralizing the solution to pH 7.0–7.4 is mandatory to halt acid-catalyzed degradation and maximize aqueous solubility[2][3].
-
Exclusion of Divalent Cations in Stock Formulations: A common critical error in assay preparation is the premature addition of magnesium (Mg²⁺) to the high-concentration ADP stock. While Mg²⁺ is biologically necessary to form the active MgADP complex, divalent cations act as potent catalysts for the hydrolysis of phosphodiester bonds[4]. Therefore, Mg²⁺ must be strictly excluded from the 100 mM stock and only introduced in the final, diluted working buffer[2][4].
-
Hygroscopy and Gravimetric Inaccuracy: ADP powder is highly hygroscopic, meaning it readily absorbs atmospheric moisture. Consequently, gravimetric weighing alone will consistently overestimate the true molarity of the solution. A downstream spectrophotometric validation step is non-negotiable to establish the exact concentration[2].
Quantitative Parameters & Physicochemical Properties
The following table summarizes the critical quantitative parameters required for the accurate formulation and validation of the ADP stock solution.
| Parameter | Target Value | Mechanistic Rationale |
| Target Concentration | 100 mM | Provides a versatile, high-density stock that minimizes volume displacement when spiked into final assay buffers. |
| Molecular Weight (Free Acid) | 427.20 g/mol | Baseline molecular weight without counterions[3]. |
| Molecular Weight (Monosodium) | 449.18 g/mol | Common salt form; requires 449.18 mg per 10 mL of 100 mM solution. |
| Optimal pH Range | 7.0 – 7.4 | Prevents both acid-catalyzed and base-catalyzed hydrolysis of the nucleotide bonds[1]. |
| UV Absorbance Peak (λmax) | 259 nm | The specific wavelength used for spectrophotometric concentration validation[2]. |
| Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ | Critical constant required for Beer-Lambert law calculations at pH 7.0[2]. |
| Storage Temperature | -80°C | Halts thermodynamic degradation pathways; prevents conversion to AMP[1][2]. |
Experimental Workflow
Workflow for the preparation, pH stabilization, and validation of 100 mM ADP stock solution.
Self-Validating Protocol: 10 mL of 100 mM ADP
Phase 1: Mass Calculation and Cold Dissolution
-
Determine Mass: For a 10 mL solution of 100 mM ADP using ADP monosodium salt (MW = 449.18 g/mol ), weigh exactly 449.2 mg of the powder. (Note: Adjust mass accordingly if using the free acid or disodium salt).
-
Transfer: Place the powder into a pre-chilled 15 mL conical tube.
-
Cold Hydration: Add 8.0 mL of ice-cold nuclease-free water.
-
Causality: While dissolution is endothermic, the subsequent pH neutralization is highly exothermic. Starting with an ice-cold solvent suppresses the thermal kinetic energy that would otherwise drive spontaneous hydrolysis of the labile pyrophosphate bond during titration[1].
-
Phase 2: pH Titration (The Critical Stabilization Step)
-
Initial Assessment: The unadjusted solution will be highly acidic. Submerge the lower half of the conical tube in an ice bath.
-
Titration: Using a calibrated micro-pH probe, slowly titrate the solution by adding freshly prepared 1 M NaOH dropwise.
-
Equilibration: Swirl the tube gently between drops until the pH stabilizes exactly between 7.0 and 7.4 [2][3].
-
Causality: Rapid injection of NaOH creates localized alkaline microenvironments (pH > 9.0) within the tube, which base-catalyze the cleavage of phosphate ester bonds[1]. Dropwise addition on ice prevents this localized degradation.
-
-
Volume Normalization: Once the pH is stable, bring the final volume to exactly 10.0 mL using nuclease-free water. Mix by gentle inversion.
Phase 3: Spectrophotometric Self-Validation
Because ADP is hygroscopic, the actual concentration must be validated optically to ensure absolute assay precision.
-
Dilution: Prepare a 1:10,000 dilution by adding 1 µL of the ADP stock to 9.999 mL of 10 mM Tris-HCl buffer (pH 7.0).
-
Measurement: Blank a UV-Vis spectrophotometer with the Tris-HCl buffer. Measure the absorbance of the diluted ADP at 259 nm (A₂₅₉) using a 1 cm quartz cuvette.
-
Calculation: Apply the Beer-Lambert law ( A=ϵ⋅c⋅l ).
-
Expected Absorbance = 15,400 M−1cm−1×(100×10−3 M/10,000)×1 cm=0.154 [2].
-
If the A₂₅₉ deviates from 0.154, back-calculate the true molarity and use this validated concentration for all downstream assay planning.
-
Phase 4: Sterilization and Cryopreservation
-
Filtration: Pass the validated 100 mM solution through a 0.22 µm Polyethersulfone (PES) syringe filter to remove particulates and opportunistic microbes.
-
Aliquoting: Dispense the solution into 50 µL to 100 µL single-use aliquots in nuclease-free microcentrifuge tubes.
-
Storage: Flash-freeze the tubes in liquid nitrogen and transfer immediately to -80°C[1][2].
References
- Title: How to prepare stable MgADP solutions for in vitro assays.
- Title: ADP 100mM, pH 7.
- Title: Adenosine 5′-Diphosphate, Monosodium Salt Source: Sigma-Aldrich URL
- Title: Storage conditions to ensure MgADP solution stability.
- Title: What is the stability of Adenosine diphosphate (ADP) in water solution?
Sources
Using ADP as an agonist for P2Y receptor functional assays
Application Note & Protocol Guide
Topic: Using ADP as an Agonist for P2Y Receptor Functional Assays For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of ADP and P2Y Receptors in Cellular Signaling
Extracellular nucleotides, such as adenosine diphosphate (ADP), have emerged from being solely known as intracellular energy currency to being recognized as critical signaling molecules. They exert their effects through the P2 family of purinergic receptors, which are broadly classified into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors (GPCRs).[1] This guide focuses on the ADP-sensitive subfamily of P2Y receptors—specifically P2Y₁, P2Y₁₂, and P2Y₁₃—which are pivotal in a multitude of physiological and pathological processes, from hemostasis and thrombosis to immune responses and neuroprotection.[2][3][4]
Functional assays are the cornerstone of studying these receptors. They allow researchers to quantify the cellular response to receptor activation, making them indispensable tools for basic research and for the discovery and characterization of novel therapeutic agents. ADP, as the primary endogenous agonist for these receptors, is the key pharmacological tool used to elicit and measure these responses.[5] Understanding how to properly design and execute functional assays using ADP is therefore fundamental to advancing our knowledge in this field.
This document serves as a comprehensive guide, providing not only step-by-step protocols but also the underlying scientific principles and field-proven insights required to generate robust and reproducible data.
Scientific Principles: Decoding ADP-Mediated P2Y Signaling
The functional consequences of a cell's exposure to ADP are dictated by the specific P2Y receptor subtypes it expresses and their associated G protein-coupling mechanisms. The three primary ADP-sensitive receptors trigger distinct downstream signaling cascades.
| Receptor Subtype | Primary G protein | Key Signaling Pathway | Typical Functional Readout | Endogenous Agonist |
| P2Y₁ | Gαq/11 | Phospholipase C (PLC) activation → IP₃ & DAG production → Intracellular Ca²⁺ mobilization.[6][7] | Increase in cytosolic Ca²⁺ | ADP[2] |
| P2Y₁₂ | Gαi | Adenylyl Cyclase (AC) inhibition → Decrease in cyclic AMP (cAMP).[8][9] | Decrease in cAMP levels | ADP[2] |
| P2Y₁₃ | Gαi | Adenylyl Cyclase (AC) inhibition → Decrease in cyclic AMP (cAMP).[4][10] | Decrease in cAMP levels | ADP[2] |
Table 1: Characteristics of the primary ADP-sensitive P2Y receptors.
The choice of a functional assay is therefore intrinsically linked to the receptor's signaling pathway. For the Gq-coupled P2Y₁ receptor, the most direct and robust functional readout is the mobilization of intracellular calcium.[6][11] For the Gi-coupled P2Y₁₂ and P2Y₁₃ receptors, the canonical readout is the inhibition of adenylyl cyclase activity, which is measured as a decrease in the intracellular concentration of cAMP.[4][12]
P2Y₁ (Gq) Signaling Pathway
Upon ADP binding, the P2Y₁ receptor activates the Gαq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[7] This rapid increase in intracellular Ca²⁺ is the event measured in a calcium mobilization assay.
P2Y₁₂/P2Y₁₃ (Gi) Signaling Pathway
Activation of P2Y₁₂ or P2Y₁₃ receptors by ADP leads to the activation of the inhibitory Gαi protein. This G protein directly inhibits the enzyme adenylyl cyclase (AC).[8] The function of AC is to convert ATP into the second messenger cAMP. Therefore, P2Y₁₂/P2Y₁₃ activation results in a measurable decrease in intracellular cAMP levels, which forms the basis of the cAMP inhibition assay.
Protocol 1: Calcium Mobilization Assay for P2Y₁ Receptor Activation
This protocol describes the use of a fluorescent, calcium-sensitive dye (e.g., Fluo-4 AM) to measure the increase in intracellular calcium following the activation of endogenously or recombinantly expressed P2Y₁ receptors by ADP.[13]
Experimental Workflow
Materials and Reagents
-
Cells: A cell line expressing the P2Y₁ receptor (e.g., 1321N1 astrocytoma cells stably transfected with human P2Y₁).[14]
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay Plate: Black, clear-bottom 96-well microplates.
-
Agonist: ADP stock solution (e.g., 10 mM in water, store at -20°C).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.[15]
-
Pluronic F-127: 20% solution in DMSO.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[16]
Step-by-Step Methodology
-
Cell Plating (Day 1):
-
Harvest and count cells.
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).
Scientist's Note: Cell density is critical. Too few cells will yield a weak signal, while overgrown, unhealthy cells will respond poorly.
-
-
Dye Loading (Day 2):
-
Prepare the dye loading solution. For Fluo-4 AM, mix 2 µL of 1 mM Fluo-4 AM with 2 µL of 20% Pluronic F-127 in 1 mL of Assay Buffer.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.
Scientist's Note: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester dyes in aqueous media. Probenecid is an anion-exchange transporter inhibitor that reduces the leakage of the de-esterified dye out of the cell, improving signal stability.
-
-
Cell Washing:
-
Gently aspirate the dye loading solution.
-
Wash the cells twice with 100 µL of Assay Buffer per well, leaving 100 µL of buffer in the wells after the final wash.
-
Incubate the plate at room temperature for 15-30 minutes in the dark to allow for complete de-esterification of the dye.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the instrument parameters for a kinetic read (e.g., read every 1 second for 120 seconds). Excitation ~485 nm, Emission ~525 nm for Fluo-4.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
The instrument's injector will automatically add a prepared dilution of ADP (e.g., 25 µL of a 5X concentrated solution) to the wells.
-
Continue recording the fluorescence for at least 90 seconds post-injection to capture the peak response and subsequent decay.
-
Data Analysis
The primary output is a kinetic curve of fluorescence intensity over time. The response to ADP is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. For dose-response experiments, plot the peak response against the logarithm of the ADP concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives 50% of the maximal response).
Protocol 2: cAMP Inhibition Assay for P2Y₁₂/P2Y₁₃ Receptor Activation
This assay measures the ability of ADP to inhibit the production of cAMP. Because basal cAMP levels are often low, cells are typically stimulated with an agent like forskolin, which directly activates adenylyl cyclase, to generate a robust cAMP signal. The inhibitory effect of ADP is then measured as a reduction of this forskolin-stimulated signal.[12][17]
Experimental Workflow
Materials and Reagents
-
Cells: A cell line expressing the P2Y₁₂ or P2Y₁₃ receptor (e.g., CHO or HEK293 cells stably transfected with the receptor).
-
Culture Medium & Assay Plate: As per Protocol 1 (white, opaque plates are required for luminescence/HTRF readouts).
-
Agonist: ADP stock solution.
-
Stimulation Buffer: HBSS with 20 mM HEPES and a phosphodiesterase (PDE) inhibitor such as 500 µM IBMX.
-
Adenylyl Cyclase Activator: Forskolin stock solution (e.g., 10 mM in DMSO).
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.
Step-by-Step Methodology
-
Cell Plating (Day 1):
-
Seed cells into a suitable multi-well plate (typically a 384-well white plate for HTRF assays) and incubate overnight.
-
-
Cell Stimulation (Day 2):
-
Aspirate the culture medium.
-
Add Stimulation Buffer containing a fixed, sub-maximal concentration of forskolin (e.g., 1-5 µM, to be optimized) and the desired range of ADP concentrations. The total volume should be low (e.g., 20 µL for a 384-well plate).
Scientist's Note: The inclusion of a PDE inhibitor like IBMX is crucial. PDEs are enzymes that degrade cAMP. Inhibiting them prevents the loss of the signal you are trying to measure, thereby widening the assay window.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the incubation, add the lysis reagents and detection reagents as specified by the manufacturer of your chosen cAMP detection kit.
-
Typically, this involves adding the detection reagents (e.g., HTRF antibody-conjugates) directly to the wells.
-
Incubate for the recommended time (e.g., 60 minutes at room temperature).
-
-
Data Acquisition:
-
Read the plate on an appropriate plate reader (e.g., an HTRF-compatible reader).
-
Data Analysis
The raw data (e.g., HTRF ratio) is converted to cAMP concentration using a standard curve run in parallel. The percent inhibition for each ADP concentration is calculated relative to the controls (forskolin alone = 0% inhibition; buffer alone = 100% inhibition). Plot the percent inhibition against the logarithm of the ADP concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration of agonist that causes 50% inhibition of the forskolin-stimulated response).
Data Interpretation and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No response to ADP | 1. Low/no receptor expression.2. ADP degraded.3. Incorrect assay setup (wrong buffer, etc.). | 1. Verify receptor expression via qPCR or Western blot.2. Use fresh or properly stored ADP stock. Consider using a more stable analog like 2-MeS-ADP for assay development.[5]3. Double-check all reagent compositions and instrument settings. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding.2. Edge effects in the plate.3. Poor pipetting technique. | 1. Ensure a homogenous cell suspension before plating.2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.3. Use calibrated pipettes and consistent technique. |
| Low Signal-to-Background (S/B) Ratio | 1. (Ca²⁺ Assay) Insufficient dye loading or high background fluorescence.2. (cAMP Assay) Forskolin concentration is too low or too high; insufficient PDE inhibition. | 1. Optimize dye concentration and incubation time. Ensure thorough washing.2. Perform a forskolin dose-response curve to find the EC₈₀. Ensure the PDE inhibitor is active and at the correct concentration. |
| Unexpected Pharmacology | 1. Cell line expresses multiple endogenous P2Y receptors.2. Agonist/antagonist is not selective. | 1. Characterize the endogenous receptor profile of your cell line. Use selective antagonists to block unwanted receptor activity.[2]2. Test compounds against a panel of P2Y receptors to confirm selectivity. |
References
- PNAS. P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2.
- The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PMC.
- Insights into platelet P2Y12 receptor activation.
- Central role of the P2Y 12 receptor in platelet activ
- Distinct Signaling Patterns of Allosteric Antagonism
- An Update on P2Y 13 Receptor Signalling and Function. PubMed.
- P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble...
- P2Y Purinergic Receptor Signaling P
- Drug-like Antagonists of P2Y Receptor Subtypes: An Update.
- Pharmacological characterization of P2Y receptor subtypes – an upd
- P2Y13 receptors couple to the survival promoting pathway of GSK3...
- SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILIS
- Development of selective agonists and antagonists of P2Y receptors. PMC.
- P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells. American Journal of Physiology.
- P2Y12 receptors in platelets and other hematopoietic and non-hem
- What are P2Y1 agonists and how do they work?.
- P2Y receptor. Wikipedia.
- The platelet P2Y12 receptor for adenosine diphosphate: congenital and drug-induced defects.
- What are P2Y13 receptor agonists and how do they work?.
- Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. bioRxiv.
- Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent.
- High throughput functional assays for P2X receptors. PubMed.
- Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobiliz
- Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activ
- Validating On-Target Effects of Novel P2Y12 Receptor Inhibitors: A Compar
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
- Functional and molecular evidence for heteromeric association of P2Y1 receptor with P2Y2 and P2Y4 receptors in mouse granulocytes. PMC.
- P2Y receptors. Tanso Biosciences.
- Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y 12 Antagonists in a cAMP- and Calcium-Dependent Manner. MDPI.
- Test Code P2Y12P P2Y12 Inhibition Assay.
- Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor. PMC.
- ADP Assay. AggreDyne.
- Technical Support Center: Troubleshooting Inconsistent Platelet Aggregation Results with 2-Chloro-ADP. Benchchem.
- P2Y-Purinergic Receptors - T Harden. Grantome.
- The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels. PMC.
- Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replic
- Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. MDPI.
- P2Y₁₂ and EP3 antagonists promote the inhibitory effects of natural modulators of platelet aggregation th
- ADP Assay. AggreDyne.
- P2Y receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
- Challenges and suggested solutions in studying the receptor P2Y 12.
Sources
- 1. P2Y receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 10. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. agilent.com [agilent.com]
- 14. Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. berthold.com [berthold.com]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purinergic Reagents Support Center: Resolving ATP Contamination in Commercial ADP
Welcome to the Technical Support Center for purinergic signaling and reagent troubleshooting. As a Senior Application Scientist, I frequently consult with researchers whose platelet aggregation assays, microglial activation studies, or kinase phosphorylation data are confounded by a hidden variable: trace Adenosine 5'-triphosphate (ATP) in commercial Adenosine 5'-diphosphate (ADP) stocks .
This guide provides an in-depth, self-validating framework to identify, understand, and eliminate ATP artifacts from your experimental pipelines.
Knowledge Base: The Contamination Artifact (FAQs)
Q: My ADP-treated microglia are releasing massive amounts of IL-1β. Is this a novel P2Y pathway? A: Highly unlikely. Commercial ADP is typically only ≥95% pure, meaning it can contain up to 5% ATP due to manufacturing limitations and chemical disproportionation[1]. Microglial IL-1β release is canonically driven by the P2X7 receptor, an ATP-gated ion channel. Even a 1% ATP contamination in a 5 mM ADP dose delivers 50 µM of ATP—more than enough to trigger P2X7-mediated pore formation and cytokine release[2]. Your data is likely an artifact of ATP contamination.
Q: Can't I just use a lower concentration of ADP to avoid off-target effects? A: No. ATP is orders of magnitude more potent at certain P2X receptors (like P2X1 on platelets) than ADP is at P2Y receptors. Diluting the ADP stock simply reduces your target P2Y signal while the highly potent trace ATP continues to trigger false-positive P2X responses[3].
Q: Can I use Apyrase to clean up my ADP stock? A: Absolutely not. While apyrase is an excellent ATP scavenger, it is a non-specific nucleoside triphosphate diphosphohydrolase. It will hydrolyze your contaminating ATP into ADP, but it will immediately continue hydrolyzing your target ADP into AMP, effectively destroying your reagent.
Mechanistic Insight: How ATP Skews Purinergic Data
To understand why commercial ADP fails in precision assays, we must look at receptor divergence. When you apply commercial ADP to a cell expressing both P2Y and P2X receptors, you are inadvertently performing a dual-agonist assay.
Fig 1. Divergent signaling pathways activated by ATP-contaminated commercial ADP.
The Solution: Hexokinase-Mediated ATP Conversion
The gold-standard method for purifying ADP is the Hexokinase-Glucose system . Hexokinase catalyzes the transfer of the terminal phosphate from ATP to D-glucose, yielding ADP and Glucose-6-Phosphate (G6P).
The Causality Behind the Chemistry: This method is elegant because the standard Gibbs free energy change ( ΔG∘ ) of the hexokinase reaction is highly exergonic, driving the equilibrium almost entirely to the product side[4]. It selectively scavenges the confounding ATP and converts it into the exact molecule you want—ADP. Because hexokinase strictly requires the Mg-ATP complex as a substrate (it does not bind ADP), your target reagent is perfectly preserved[2].
Validated Experimental Protocol: Enzymatic Purification
This protocol is engineered as a self-validating system . You will enzymatically convert the ATP, physically remove the enzyme, and biochemically prove the absence of ATP before using the reagent on your cells.
Fig 2. Step-by-step enzymatic workflow for the selective depletion of ATP from ADP stocks.
Step-by-Step Methodology
Step 1: Reagent Assembly
-
Prepare a reaction buffer containing 10 mM commercial ADP, 22 mM D-Glucose, and 5 mM MgCl2 [2].
-
Causality Check: Magnesium is non-negotiable. Hexokinase cannot process free ATP; the active site requires the Mg2+ -ATP chelate to undergo the necessary conformational shift for catalysis.
Step 2: Enzymatic Conversion
-
Add 7 U/mL of Hexokinase (Type I or II, typically sourced from Saccharomyces cerevisiae) to the mixture[2].
-
Incubate the solution at 37°C for 60 minutes.
Step 3: Enzyme Removal (Critical Step)
-
Transfer the mixture to a 10 kDa Molecular Weight Cut-Off (MWCO) centrifugal filter unit and spin at 14,000 x g for 15 minutes.
-
Causality Check: Hexokinase is a ~100 kDa protein. If you do not filter it out, the membrane-impermeant enzyme will act as an extracellular "ATP trap" during your cellular assay. It will continuously consume endogenous ATP secreted by your cells, which can trigger artificial cell death and completely alter baseline cellular metabolism.
Step 4: Self-Validation via Quality Control
-
Take a 10 µL aliquot of your filtered ADP stock and run a standard Luciferin-Luciferase assay [3].
-
Causality Check: Luciferase requires ATP to oxidize luciferin into oxyluciferin, producing light. If your hexokinase treatment was successful, the luminescence of your ADP stock will be indistinguishable from a buffer blank[5]. If it glows, the reaction did not go to completion.
Quantitative Data & Reagent Summaries
To ensure precision, reference the tables below when setting up your purification and downstream assays.
Table 1: Quantitative Impact of ATP Contamination
| Parameter | Unpurified Commercial ADP | Hexokinase-Purified ADP |
| Purity Profile | ~95% ADP, 1-5% ATP | >99.9% ADP, <0.01% ATP |
| Contaminant at 1 mM Dose | 10 to 50 µM ATP | Undetectable |
| P2X7 Activation (Microglia) | High (False-positive IL-1β release) | None (True baseline) |
| P2Y12 Activation (Platelets) | Confounded by P2X1 synergy | Isolated, true P2Y12 signaling |
Table 2: Reagent Preparation Quantities
| Reagent | Final Concentration | Mechanistic Purpose |
| Commercial ADP | 10 mM | Target reagent to be purified. |
| D-Glucose | 22 mM | Phosphate acceptor; drives the exergonic reaction forward. |
| MgCl2 | 5 mM | Forms the obligate Mg-ATP substrate complex for Hexokinase. |
| Hexokinase | 7 U/mL | Catalyzes the terminal phosphate transfer, converting ATP to ADP. |
Sources
Troubleshooting low sensitivity in colorimetric ADP detection kits
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with low sensitivity, compressed dynamic ranges, or high background noise in colorimetric Adenosine Diphosphate (ADP) detection assays.
ADP is a highly transient biomarker. Because it exists as an intermediate in dynamic metabolic fluxes, capturing accurate steady-state levels requires meticulous sample handling and a deep understanding of the assay's biochemical mechanics. This guide is designed to move beyond basic troubleshooting by explaining the causality behind assay failures and providing a self-validating framework to ensure absolute data integrity.
Section 1: Mechanistic Grounding – Why Assays Fail
To troubleshoot effectively, you must first understand the causality of signal generation. Commercial colorimetric ADP kits do not detect ADP directly; they rely on coupled-enzyme reactions that are highly susceptible to matrix interference. These kits generally follow one of two pathways:
-
The Pyruvate-Coupled Pathway (e.g., Abcam ab83359): ADP is enzymatically converted to ATP and pyruvate. The generated pyruvate is then oxidized, producing hydrogen peroxide ( H2O2 ), which reacts with a colorimetric probe to yield a signal at 570 nm[1].
-
The NADH-Coupled Pathway (e.g., Sigma MAK081, Assay Genie BN00619): ADP is converted via an enzyme mix to an intermediate that reduces NAD+ to NADH. The NADH then acts alongside an electron mediator to reduce a colorless tetrazolium probe into a visible formazan dye, absorbing strongly at 450 nm.
Biochemical pathways of colorimetric ADP detection: Pyruvate-coupled vs NADH-coupled mechanisms.
Section 2: Troubleshooting Guide (FAQ)
Q1: My standard curve looks perfect, but my biological samples yield zero or negligible ADP signal. What is happening? Causality: The most common culprit is endogenous enzyme interference. Biological samples (especially tissue homogenates) are rich in active ATPases, phosphatases, and kinases. If the sample is not immediately deproteinized, these endogenous enzymes will rapidly consume the ADP in your sample or degrade the intermediates (like pyruvate or NADH) generated during the assay. Solution: Implement a strict deproteinization step using a 10 kDa Molecular Weight Cut-Off (MWCO) spin filter immediately after homogenization.
Q2: Both my standard curve and samples have very low absorbance values (OD < 0.1). How do I rescue the sensitivity? Causality: This indicates a systemic failure of the assay chemistry, typically due to reagent degradation or suboptimal thermodynamics. The colorimetric probes and enzyme mixes are highly sensitive to repeated freeze-thaw cycles. Furthermore, conducting the assay with cold buffers severely retards the enzymatic kinetics, preventing the coupled reaction from reaching completion. Solution:
-
Aliquot the ADP Enzyme Mix, Developer, and Probe immediately upon first reconstitution and store at -20°C.
-
Ensure the Assay Buffer is completely equilibrated to room temperature before setting up the reaction.
Q3: I am getting a signal, but my sample background is so high that the actual ADP signal is lost in the noise. How can I improve the signal-to-noise ratio? Causality: High background in colorimetric ADP assays is almost always driven by endogenous metabolites that mimic the assay intermediates. For instance, high endogenous NADH will directly reduce the probe in a 450 nm assay, while endogenous pyruvate will artificially inflate the signal in a 570 nm assay[1]. Solution: You must utilize a self-validating experimental design by running a Sample Background Control for every single sample. Subtract this background from your complete sample well to isolate the true ADP-dependent signal.
Section 3: Self-Validating Experimental Protocol
To guarantee trustworthiness, every colorimetric assay must be treated as a self-validating system. Follow this methodology to ensure your signal is exclusively derived from ADP.
Step 1: Sample Lysis & Deproteinization
-
Rapidly homogenize 20 mg of tissue or 2×106 cells in 200 µL of ice-cold ADP Assay Buffer.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet insoluble debris.
-
Transfer the supernatant to a 10 kDa MWCO spin filter and centrifuge at 10,000 × g for 10 minutes at 4°C. Collect the ultrafiltrate. (Note: The flow-through contains the small molecule ADP, while interfering enzymes are retained on the filter).
Step 2: Reaction Setup (The Self-Validating Matrix) Set up a clear 96-well plate (essential for colorimetric readouts). For each unknown sample, prepare two parallel wells:
-
Sample Well: 1–50 µL of ultrafiltrate + Assay Buffer to a final volume of 50 µL.
-
Background Control Well: 1–50 µL of ultrafiltrate + Assay Buffer to a final volume of 50 µL.
Step 3: Standard Curve Preparation Dilute the 10 mM ADP Standard to 1 mM (1 nmol/µL) with water. Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard into series wells, adjusting the final volume to 50 µL with Assay Buffer to generate 0–10 nmol/well standards.
Step 4: Master Mix Addition Prepare the Reaction Mixes immediately before use:
-
Complete Reaction Mix (per well): 46 µL Assay Buffer + 2 µL ADP Enzyme Mix + 2 µL Probe.
-
Background Control Mix (per well): 48 µL Assay Buffer + 2 µL Probe (Omit the ADP Enzyme Mix). Add 50 µL of the Complete Mix to all Standard and Sample wells. Add 50 µL of the Background Control Mix to the Background Control wells.
Step 5: Incubation and Measurement Mix well using a horizontal shaker. Incubate the plate for 20–30 minutes at 37°C, strictly protected from light. Measure absorbance at the appropriate wavelength (450 nm for NADH-coupled, 570 nm for Pyruvate-coupled)[1].
Section 4: Quantitative Data & Troubleshooting Matrices
Table 1: Quantitative Troubleshooting Matrix
| Observation | Typical OD Range | Expected OD Range | Diagnosis & Causality |
| Flat Standard Curve | 0.05 - 0.08 | 0.10 - 1.50 | Reagent degradation (Probe or Enzyme Mix compromised by freeze-thaw cycles or light exposure). |
| High Blank (0 nmol) | > 0.20 | < 0.10 | Probe auto-oxidation, buffer contamination, or improper storage. |
| High Sample Background | > 0.50 | < 0.15 | High endogenous NADH/Pyruvate; requires background subtraction via control well. |
| Low Sample Signal | < 0.10 | 0.20 - 1.00 | Endogenous ATPase/phosphatase interference; strict 10 kDa MWCO filtration required. |
Table 2: Common Interfering Substances and Limits
| Substance | Tolerance Limit | Mechanistic Interference |
| DTT / β-mercaptoethanol | < 10 µM | Prematurely reduces the colorimetric probe, causing massive false-positive background and depleting the dynamic range. |
| SDS / Triton X-100 | < 0.1% | Denatures the ADP Enzyme Mix, halting the coupled enzymatic reaction. |
| Endogenous NADH | Variable | Directly reduces the tetrazolium probe in 450 nm assays, necessitating a background control. |
Section 5: References
-
ADP Colorimetric Assay Kit II (MAK081) - Technical Bulletin - Sigma-Aldrich -
-
ADP Assay Kit (Colorimetric/Fluorometric) (ab83359) - Abcam - 1
-
ADP Colorimetric Assay Kit II (BN00619) - Assay Genie -
Sources
Technical Support Center: ADP Solubility and Stability Optimization
Welcome to the Technical Support Center for Adenosine Diphosphate (ADP) formulation. Preparing stable, highly soluble ADP and MgADP solutions is a foundational requirement for kinase assays, ATPase activity measurements, and purinergic receptor studies. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot and optimize your nucleotide preparations.
Mechanistic Insights: The Interplay of pH, Magnesium, and ADP
As an application scientist, understanding why a reagent behaves a certain way is critical for troubleshooting. The stability and solubility of ADP are strictly governed by the ionization state of its pyrophosphate group and its coordination with divalent cations.
The Causality of pH on ADP Solubility and Stability
Adenosine diphosphate is a highly polar molecule, but its behavior in solution is dictated by its pKa values: approximately 0.9 (first ionization), 2.8 (second ionization), and 6.8 (terminal β-phosphate)[1]. At a physiological pH of 7.3, ADP exists predominantly as a polyanion with a net charge of approximately -2.8[1].
-
Acidic Conditions (pH < 6.0): Protonation of the phosphate groups reduces the molecule's polarity, leading to decreased aqueous solubility. More critically, acidic environments catalyze the hydrolysis of the phosphoanhydride and glycosidic bonds, rapidly degrading ADP into AMP and inorganic phosphate[2],[3].
-
Alkaline Conditions (pH > 8.0): While solubility remains high due to full deprotonation, strongly alkaline conditions promote base-catalyzed hydrolysis of the phosphate ester bonds[3].
-
Optimal Range: ADP is most stable and soluble in slightly alkaline to neutral buffered solutions (pH 6.8–7.5)[4],[5].
The Role of Magnesium (Mg²⁺) in ADP Stabilization
In biological systems, ADP rarely exists as a free anion; it is typically complexed with magnesium (Mg²⁺)[6]. The addition of Mg²⁺ to ADP solutions serves two critical functions:
-
Structural Stabilization: Mg²⁺ binds tightly to the oxygen atoms of the α- and β-phosphates. Molecular dynamics and 31P NMR simulations reveal that Mg²⁺ forms a stable triangular pyramidal structure with the phosphate oxygens, maintaining a constant bond distance of ~1.9 Å[7]. This coordination neutralizes the dense negative charge of the pyrophosphate tail, reducing electrostatic repulsion and stabilizing the molecule against spontaneous hydrolysis[7].
-
Enzymatic Relevance: For enzymes like 3-phosphoglycerate kinase, Mg²⁺ tightens the interaction of ADP with the protein, lowering the dissociation constant (Kd) to 0.05–0.06 mM[8]. Formulating ADP with a molar excess of Mg²⁺ (typically 1:1 to 5:1) ensures that the nucleotide is entirely in its biologically active MgADP state[5].
Quantitative Data Summaries
Table 1: Physicochemical Properties & Ionization of ADP
| Property | Value | Reference |
| Molecular Weight (Free Acid) | 427.20 g/mol | [4] |
| Solubility (Sodium Salt, Water) | ~50 mg/mL | [4],[2] |
| pKa Values (Phosphate Group) | ~0.9, 2.8, 6.8 | [1] |
| Net Charge at pH 7.3 | -2.8 | [1] |
| UV Absorbance Peak (λmax) | 259 nm | [2],[5] |
| Molar Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ | [2],[5] |
Table 2: Recommended MgADP Formulation Parameters
| Parameter | Recommended Range | Mechanistic Rationale |
| Buffer System | 20-50 mM Tris-HCl or HEPES | Maintains pH without precipitating Mg²⁺ (avoid phosphate buffers)[5],[9]. |
| Optimal pH | 7.0 - 7.5 | Prevents acid/base-catalyzed hydrolysis and maintains solubility[3],[5]. |
| Mg²⁺:ADP Molar Ratio | 1:1 to 5:1 | Ensures complete formation of the active MgADP complex[5]. |
| Storage Temperature | -20°C to -80°C | Minimizes non-enzymatic hydrolysis rates[3]. |
| Handling | Single-use aliquots | Repeated freeze-thaw cycles rapidly degrade the nucleotide[3],[10]. |
Visualizations of Workflows and Relationships
Caption: Logical mapping of pH and Mg²⁺ effects on ADP hydrolysis, solubility, and complex stabilization.
Caption: Workflow for formulating stable MgADP solutions, highlighting critical pH and precipitation checks.
Experimental Protocols
Protocol: Preparation of a Self-Validating 10 mM MgADP Stock Solution (5:1 Mg²⁺:ADP Ratio)
This protocol is designed to prevent localized precipitation and ensure precise stoichiometric binding[5].
Materials Required:
-
Adenosine 5'-diphosphate sodium salt (solid powder)
-
1 M MgCl₂ hexahydrate stock solution (nuclease-free)
-
50 mM Tris-HCl or HEPES buffer (pH 7.4)
-
0.22 µm sterile syringe filter
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Tris-HCl or HEPES buffer and adjust the pH strictly to 7.4. Self-Validation: Do not use phosphate buffers (e.g., PBS), as free phosphate will precipitate with Mg²⁺ and interfere with downstream ATPase/kinase assays[9].
-
Primary Dissolution: Weigh the required mass of ADP sodium salt (e.g., 4.27 mg for 1 mL of 10 mM solution, assuming MW = 427.20 g/mol )[4]. Dissolve the powder in 80% of the final target volume of the prepared buffer.
-
Concentration Verification: Dilute a small aliquot (e.g., 1:1000) and measure the UV absorbance at 259 nm. Calculate the exact molarity using the Beer-Lambert law (ε = 15,400 M⁻¹cm⁻¹)[5]. Adjust the volume with buffer to reach exactly 10 mM ADP.
-
Magnesium Complexation: Slowly add the appropriate volume of the 1 M MgCl₂ stock to achieve a final MgCl₂ concentration of 50 mM (yielding a 5:1 Mg²⁺:ADP ratio). Causality Check: Add the MgCl₂ dropwise while vortexing to prevent localized high concentrations of Mg²⁺ that could trigger transient precipitation.
-
Final pH Verification: Check the pH of the final solution. The addition of highly concentrated nucleotide salts can sometimes shift the pH. Adjust back to 7.4 with dilute NaOH if necessary[4].
-
Sterilization and Storage: Pass the solution through a 0.22 µm filter. Aliquot into sterile, nuclease-free microcentrifuge tubes (e.g., 50–100 µL per tube) and immediately flash-freeze or store at -20°C to -80°C[3],[5].
Troubleshooting Guides & FAQs
Q1: Why did my ADP solution turn cloudy immediately after adding MgCl₂? A1: Precipitation upon adding magnesium is usually caused by one of two factors:
-
Incorrect Buffer System: If you dissolved the ADP in a phosphate buffer (like PBS), the added Mg²⁺ will react with the inorganic phosphate to form insoluble magnesium phosphate[9]. Always use Tris or HEPES.
-
High pH: If the pH of your solution drifted above 8.0, magnesium hydroxide (Mg(OH)₂) can precipitate[11]. Ensure your buffer is strictly maintained between pH 7.0 and 7.5[3].
Q2: My downstream kinase assay is showing high background activity without the enzyme. What is wrong with my ADP stock? A2: Your ADP stock has likely undergone non-enzymatic hydrolysis, breaking down into AMP and inorganic phosphate (Pi)[2]. This is highly common if the solution was stored at 4°C for more than a few days, or if it was subjected to multiple freeze-thaw cycles[3],[10]. Hydrolysis is also accelerated if the pH drops below 6.8[3]. Solution: Always use single-use aliquots stored at -80°C and thaw them on ice immediately before use.
Q3: Can I dissolve the free acid form of ADP directly in water? A3: It is not recommended. Dissolving the free acid form of ADP in unbuffered water will drastically drop the pH of the solution (often below pH 3.0) due to the release of protons from the phosphate groups[10]. At this low pH, ADP is highly susceptible to acid-catalyzed hydrolysis[3]. Always dissolve ADP in a pre-buffered solution (pH 7.0–7.5) or carefully neutralize it with dilute NaOH during dissolution[4],[5].
Q4: Does the presence of Mg²⁺ increase the hydrolysis rate of ADP? A4: There is a nuance here. While Mg²⁺ structurally stabilizes the ADP molecule by neutralizing the phosphate charges[7], high concentrations of free divalent cations in unbuffered, high-temperature aqueous solutions can sometimes coordinate water molecules and act as Lewis acids, mildly accelerating phosphodiester hydrolysis over long periods[10]. However, for the practical timeframe of biological assays, forming the MgADP complex at a neutral pH and storing it frozen is the standard and most stable approach[3],[5].
References
-
Influence of Magnesium Ion Binding on the Adenosine Diphosphate Structure and Dynamics, Investigated by 31P NMR and Molecular Dynamics Simulations - ACS Publications -[Link][7]
-
What is the stability of Adenosine diphosphate (ADP) in water solution? - ResearchGate -[Link][10]
-
Preparation of ADP stock - General Lab Techniques - Protocol Online - [Link][9]
-
Interplay of Mg2+, ADP, and ATP in the cytosol and mitochondria: Unravelling the role of Mg2+ in cell respiration - PNAS - [Link][6]
-
Mg2+ affects the binding of ADP but not ATP to 3-phosphoglycerate kinase. Correlation between equilibrium dialysis binding and enzyme kinetic data - NIH PMC -[Link][8]
-
ATP has pKa values of 0.9, 1.5, 2.3, and 7.7; ADP has pKa values... - AskFilo - [Link][1]
Sources
- 1. ATP has \mathrm{p} K_{\mathrm{a}} values of 0.9,1.5,2.3, and 7.7 ; ADP ha.. [askfilo.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mg2+ affects the binding of ADP but not ATP to 3-phosphoglycerate kinase. Correlation between equilibrium dialysis binding and enzyme kinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of ADP stock - General Lab Techniques [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Phosphate Interference in ADP Hydrolysis Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address a critical challenge in many enzyme assays: phosphate interference in the detection of adenosine 5'-diphosphate (ADP) hydrolysis. As enzymes that hydrolyze adenosine 5'-triphosphate (ATP) are central to numerous cellular processes, their study is paramount. However, the very product of this hydrolysis, inorganic phosphate (Pi), can often be a source of significant assay interference, leading to unreliable data. This guide is designed to provide you with the expertise and validated protocols to identify, troubleshoot, and ultimately eliminate this common experimental hurdle.
I. Understanding the Problem: The Pervasiveness of Phosphate Interference
Adenosine 5'-triphosphate (ATP) hydrolysis is a fundamental biochemical reaction, and its product, ADP, is a key indicator of the activity of a vast number of enzymes, including kinases, ATPases, and helicases.[1][2] Many common assay methods for quantifying ADP production rely on the detection of the other reaction product, inorganic phosphate (Pi).[3][4] The simplicity and cost-effectiveness of these methods, such as the malachite green assay, have made them popular choices in academic and industrial laboratories.
However, the ubiquitous nature of phosphate in biological systems and laboratory reagents presents a significant challenge.[5][6][7] Contaminating phosphate can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of enzyme activity.[3] This guide will walk you through the common sources of phosphate contamination and provide robust strategies for its removal and the use of alternative assay formats to ensure the integrity of your experimental results.
II. Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers encounter when dealing with phosphate interference in their ADP hydrolysis assays.
Q1: My blank/negative control shows a very high signal in my malachite green-based assay. What is the likely cause?
A high background signal in a malachite green assay is a classic indicator of inorganic phosphate contamination.[3] The malachite green reagent reacts with free orthophosphate to form a colored complex, and any phosphate present in your reagents before the enzymatic reaction begins will contribute to this background.[3][4]
Common Sources of Phosphate Contamination:
-
Buffers: Phosphate-buffered saline (PBS) is a frequent and often overlooked source of interference.
-
Enzyme Preparations: Recombinant proteins purified from expression systems can co-purify with phosphate.
-
Substrates: ATP stocks can contain contaminating ADP and Pi.
-
Glassware and Plasticware: Detergents used for washing often contain phosphates.
-
Water: Non-purified or poorly maintained water purification systems can be a source of phosphate.
Q2: How can I test my reagents for phosphate contamination?
A simple and effective way to identify the source of phosphate contamination is to systematically test each component of your assay.
Protocol for Identifying Phosphate Contamination:
-
Prepare a series of tubes or wells in a microplate.
-
In the first well, add only your assay buffer and the malachite green working reagent.
-
In subsequent wells, add the assay buffer plus one additional component of your reaction (e.g., enzyme, ATP, substrate) and the malachite green reagent.
-
Incubate for the recommended time and measure the absorbance.
-
A significant color change in a particular well will identify the contaminated reagent.[3]
Q3: What are the best methods for removing phosphate from my buffers and protein samples?
Several methods are available for removing contaminating phosphate. The best choice will depend on the nature of your sample and the level of phosphate contamination.
| Method | Principle | Advantages | Disadvantages |
| Phosphate Binding Resins/Spin Columns | The resin contains a material with high affinity for inorganic phosphate, which is removed from the sample as it passes through the column.[8] | Quick, efficient, and can handle a range of sample volumes.[8] | Can be a recurring cost. Some resins may have limited capacity. |
| Chemical Precipitation | Addition of metal salts (e.g., calcium, aluminum, or iron salts) to precipitate phosphate.[9][10] | Cost-effective for large volumes. | May require pH adjustments and can co-precipitate other components. Not ideal for sensitive protein samples. |
| Dialysis/Buffer Exchange | Repeatedly exchanging the buffer of a protein sample with a phosphate-free buffer. | Gentle on proteins. | Time-consuming and may not completely remove all traces of phosphate. |
Q4: Are there ADP detection assays that are not affected by phosphate?
Yes, several assay formats directly measure ADP and are therefore insensitive to the presence of inorganic phosphate. These are excellent alternatives when phosphate contamination is difficult to eliminate.
-
Enzyme-Coupled Assays: These assays use a series of enzymes to convert ADP to a detectable signal, such as a change in absorbance or fluorescence.[11][12] For example, ADP can be converted back to ATP, which then drives a luciferase-based reaction to produce light.[13][14][15]
-
Direct Detection Immunoassays: These assays utilize an antibody that specifically recognizes ADP. In a competitive format, the ADP produced in the enzymatic reaction competes with a labeled ADP tracer for binding to the antibody, resulting in a change in a fluorescent signal.[16]
-
Biosensor-Based Assays: These methods employ a protein that has been engineered to change its fluorescence properties upon binding to ADP.[1]
III. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for systematically addressing phosphate interference.
Guide 1: Systematic Decontamination of Assay Components
This workflow will help you pinpoint and eliminate sources of phosphate contamination in your laboratory.
Caption: Systematic workflow for identifying and eliminating phosphate contamination.
Guide 2: Protocol for Preparing Phosphate-Free Reagents
Objective: To prepare buffers and reagent solutions that are free of contaminating inorganic phosphate.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate-free salts and reagents
-
Phosphate-free plasticware (use new, sterile tubes and containers)
-
Phosphate binding resin or spin columns (e.g., from ProFoldin, Abcam)[8]
Procedure for Buffers:
-
Prepare your desired buffer using high-purity water and phosphate-free salts.
-
Pass the buffer through a phosphate removal column according to the manufacturer's instructions.[8]
-
Collect the phosphate-free buffer in a clean, phosphate-free container.
-
Verify the absence of phosphate using your malachite green assay.
Procedure for Protein Samples:
-
Equilibrate a phosphate removal spin column with a phosphate-free buffer.
-
Apply your protein sample to the column.
-
Centrifuge according to the manufacturer's protocol to elute the phosphate-free protein.[8]
-
Alternatively, perform buffer exchange into a phosphate-free buffer using dialysis or a desalting column.
Guide 3: Selecting a Phosphate-Tolerant ADP Assay
When phosphate contamination is inherent to your experimental system (e.g., studying phosphatases), switching to a phosphate-tolerant assay is the most robust solution.
Caption: Decision tree for selecting a suitable ADP hydrolysis assay.
Featured Phosphate-Tolerant Assay: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that quantifies ADP produced in a kinase reaction.[13][14] It is performed in two steps:
-
After the kinase reaction, the remaining ATP is depleted.
-
The ADP is then converted to ATP, which is used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial ADP concentration.[14][15][17]
This assay is highly sensitive and can be used with a wide range of ATP concentrations, making it suitable for enzymes with high Km for ATP.[13][17] Because it measures ADP directly (by converting it to a detectable signal), it is not susceptible to interference from inorganic phosphate.[15][18]
IV. Conclusion
Phosphate interference is a common but manageable challenge in ADP hydrolysis assays. By understanding the sources of contamination, implementing systematic troubleshooting and decontamination protocols, and selecting the appropriate assay format for your experimental needs, you can ensure the generation of accurate and reproducible data. This guide provides the foundational knowledge and practical steps to overcome this obstacle and advance your research with confidence.
V. References
-
G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). Retrieved from [Link]
-
Assay Genie. (n.d.). Malachite Green Phosphate Assay Kit (BA0048). Retrieved from [Link]
-
Baykov, A. A., Evtushenko, O. A., & Avaeva, S. M. (1988). A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay. Analytical Biochemistry, 171(2), 266-270.
-
Lanzetta, P. A., Alvarez, L. J., Reinach, P. S., & Candia, O. A. (1979). An improved assay for nanomole amounts of inorganic phosphate. Analytical Biochemistry, 100(1), 95-97.
-
BellBrook Labs. (2025, October 28). How to Minimize False Positives in ADP Detection. Retrieved from [Link]
-
ProFoldin. (n.d.). Micro Phosphate Removal Column Set Catalog number: MPR020. Retrieved from [Link]
-
Bulk Reef Supply. (n.d.). PhosphatR - Regenerable Phosphate-Adsorption Resin 175 mL (OPEN BOX). Retrieved from [Link]
-
Sunresin. (n.d.). Sunresin Phosphorus Removal Resin: Safeguarding Water Quality with Innovative Technology. Retrieved from [Link]
-
Shaanxi Huaherbal Biotechnology Co., Ltd. (n.d.). Sphelite ACD-160 Phosphate removal ion exchange resin for water treatment to eliminate phosphorus. Retrieved from [Link]
-
Brune, M., Hunter, J. L., Corrie, J. E., & Webb, M. R. (1994). A biosensor for fluorescent determination of ADP with high time resolution. Biochemistry, 33(28), 8262–8271.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
-
Klink, T. A., et al. (2010). A comparison of a luminescence-based ADP production assay and a radiometric scintillation proximity assay for Cdc7 kinase. ASSAY and Drug Development Technologies, 8(3), 336-345.
-
Funakoshi, T., et al. (2023). Digital Cascade Assays for ADP- or ATP-Producing Enzymes Using a Femtoliter Reactor Array Device. Analytical Chemistry, 95(34), 12869–12876.
-
Hsiao, H. Y., et al. (2013). A homogeneous, high-throughput assay for phosphatidylinositol 5-phosphate 4-kinase with a novel, rapid substrate preparation. PloS one, 8(1), e54124.
-
ResearchGate. (n.d.). Development of the enzyme-coupled ADP detection assay and optimization for CLK1 inhibitor screening. Retrieved from [Link]
-
Ritt, C., & Bond, A. T. (2016). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Journal of visualized experiments: JoVE, (114), 54331.
-
KnowYourH2O. (n.d.). Phosphates in the Environment. Retrieved from [Link]
-
Dutypoint. (2024, July 18). Phosphorus Removal: A Guide to the Different Methods. Retrieved from [Link]
-
Li, M., et al. (2011). Phosphatase-coupled universal kinase assay and kinetics for first-order-rate coupling reaction. PloS one, 6(8), e23172.
-
Sielaff, H., et al. (2023). Mechanism of ADP-inhibited ATP hydrolysis in single proton-pumping FoF1-ATP synthase trapped in solution. bioRxiv.
-
MACHEREY-NAGEL. (n.d.). E-Training - Phosphate. Retrieved from [Link]
-
Beard, D. A., & Vinnakota, K. C. (2006). Phosphate metabolite concentrations and ATP hydrolysis potential in normal and ischaemic hearts. The Journal of physiology, 575(Pt 2), 357–371.
-
IIP Series. (n.d.). FROM NUTRIENT TO NUISANCE: THE IMPACT OF PHOSPHORUS ON AQUATIC ECOSYSTEM HEALTH. Retrieved from [Link]
-
MATEC Web of Conferences. (2017, January 10). Methods for Removing of Phosphates from Wastewater. Retrieved from [Link]
-
YSI. (n.d.). Phosphorus in Water, Measurement, Monitoring and Removal. Retrieved from [Link]
-
PubMed. (2022, December 15). A review of adsorption techniques for removal of phosphates from wastewater. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Sources of phosphate pollution and (b) Scopus database regarding.... Retrieved from [Link]
-
Koropatkin, N. M., & T. L. Raivio. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of visualized experiments: JoVE, (114), 54343.
-
ResearchGate. (2017, January 10). Methods for Removing of Phosphates from Wastewater. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (n.d.). Phosphorus Treatment and Removal Technologies. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 4). ATP/ADP. Retrieved from [Link]
Sources
- 1. A Biosensor for Fluorescent Determination of ADP with High Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Phosphate Water Testing Water Quality Monitoring Growth Lake Eutrophication [knowyourh2o.com]
- 6. E-Training - Phosphate - Read more | MACHEREY-NAGEL [mn-net.com]
- 7. iipseries.org [iipseries.org]
- 8. profoldin.com [profoldin.com]
- 9. Phosphorus Removal: A Guide to the Different Methods [dutypoint.com]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. researchgate.net [researchgate.net]
- 12. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Agonist Dynamics in Platelet Activation: A Comparative Guide to ADP and Thrombin Efficiency
As a Senior Application Scientist, I frequently encounter assay discrepancies and reproducibility issues stemming from a fundamental misunderstanding of agonist selection. Platelet activation is not a monolithic, binary event; it is a highly orchestrated cascade dependent on specific receptor-ligand kinetics. When evaluating antiplatelet therapeutics or mapping thrombotic pathways, the choice between Adenosine Diphosphate (ADP) and Thrombin fundamentally alters the experimental landscape.
This guide provides an objective, data-driven comparison of ADP and thrombin. By examining their mechanistic efficiencies, quantitative performance, and the rigorous protocols required to achieve reproducible results, we will establish a self-validating framework for your platelet functional assays.
Mechanistic Causality: Receptor Pathways and Signal Transduction
Understanding why platelets respond differently to ADP and thrombin requires examining their distinct G-protein coupled receptor (GPCR) networks. The efficiency of an agonist is dictated by its receptor binding mechanism and the downstream amplification pathways it triggers.
Thrombin (The Potent Initiator) Thrombin is the most potent endogenous platelet activator. It operates via Protease-Activated Receptors (PAR-1 and PAR-4 in humans). Unlike traditional reversible ligands, thrombin proteolytically cleaves the N-terminus of the PAR receptor, exposing a tethered ligand that binds intramolecularly to activate the receptor . This irreversible activation couples strongly to Gq and G12/13 pathways, driving rapid phospholipase C (PLC) activation, profound intracellular calcium ( Ca2+ ) mobilization, and cytoskeletal rearrangement. Consequently, thrombin induces robust, sustained aggregation and complete granule secretion independent of secondary mediators.
ADP (The Synergistic Amplifier) ADP is classified as a weak-to-intermediate agonist. To achieve full aggregation, ADP requires the simultaneous activation of two distinct purinergic receptors: P2Y1 and P2Y12 . P2Y1 (coupled to Gq ) mediates transient shape change and weak Ca2+ flux. P2Y12 (coupled to Gi ) inhibits adenylyl cyclase, lowering intracellular cAMP to stabilize the active conformation of the fibrinogen receptor (GPIIb/IIIa). Because ADP relies heavily on this dual-pathway amplification loop, its aggregation profile is highly sensitive to the surrounding biochemical environment and is easily reversible at lower concentrations.
Thrombin and ADP receptor signaling pathways driving platelet aggregation.
Quantitative Performance Comparison
To objectively compare activation efficiency, we evaluate the Effective Concentration ( EC50 ), maximal aggregation ( Emax ), and surface marker expression (P-selectin/CD62P for α -granule release).
Thrombin operates efficiently in the sub-nanomolar range, whereas ADP requires micromolar concentrations to achieve its maximal effect . Furthermore, thrombin induces near 100% P-selectin expression, whereas ADP typically plateaus at lower levels due to its nature as a secondary amplifier.
Table 1: Comparative Efficiency Metrics for Platelet Activation
| Metric | Thrombin | ADP | Causality / Expert Note |
| Primary Receptors | PAR-1, PAR-4 | P2Y1, P2Y12 | PARs are proteolytically cleaved (irreversible); P2Y are reversibly bound. |
| Typical EC50 | 0.07 - 0.2 nM | 1.0 - 5.0 µM | Thrombin exhibits ~10,000x greater molar potency . |
| Maximal Aggregation ( Emax ) | 90 - 100% | 60 - 85% | ADP often shows reversible, biphasic aggregation at lower doses. |
| P-selectin (CD62P) | ++++ (Near 100%) | ++ (20 - 50%) | Thrombin induces complete α -granule release; ADP induces partial release. |
| Calcium Mobilization | Rapid, High Amplitude | Moderate, Transient | Thrombin drives massive IP3 generation via robust Gq coupling. |
Experimental Design & Self-Validating Methodologies
A protocol is only as reliable as its internal controls. The most common point of failure in comparative platelet assays is improper sample preparation. Because thrombin converts plasma fibrinogen into a solid fibrin clot, thrombin assays must utilize washed platelets . Conversely, ADP can be evaluated directly in Platelet-Rich Plasma (PRP).
Isolation workflow for PRP and washed platelets tailored to ADP and thrombin assays.
Protocol 1: Platelet Preparation (PRP vs. Washed Platelets)
-
Self-Validation Checkpoint 1 : Always measure baseline CD62P expression via flow cytometry before adding agonists. Resting platelets must show <5% positivity. If >5%, phlebotomy trauma or harsh centrifugation has artificially pre-activated your platelets, invalidating downstream efficiency metrics.
-
Blood Collection : Draw whole blood into acid-citrate-dextrose (ACD) tubes. Discard the first 2 mL to avoid tissue factor contamination.
-
PRP Isolation (For ADP) : Centrifuge whole blood at 200 × g for 15 minutes at Room Temperature (RT) with no brake. Carefully aspirate the upper PRP layer.
-
Washed Platelets (For Thrombin) : Add Prostaglandin E1 (PGE1, 1 µM) to the PRP to temporarily paralyze the platelets and prevent premature activation during pelleting. Centrifuge at 800 × g for 10 minutes. Discard the supernatant and gently resuspend the pellet in modified Tyrode's buffer (pH 7.4) lacking external calcium until immediately prior to the assay.
Protocol 2: Light Transmission Aggregometry (LTA)
-
Self-Validation Checkpoint 2 : Pre-incubate a control aliquot with a specific antagonist (e.g., 10 µM AR-C69931MX for P2Y12, or Vorapaxar for PAR-1) . Complete ablation of the secondary aggregation wave confirms pathway specificity.
-
Calibration : Blank the aggregometer with Platelet-Poor Plasma (PPP) for PRP assays, or Tyrode's buffer for washed platelets (representing 100% light transmission).
-
Equilibration : Incubate 250 µL of platelet suspension at 37°C for 3 minutes with continuous stirring (1,000 rpm).
-
Activation :
-
For ADP: Add ADP to a final concentration of 2.5 µM to 10 µM. Observe the primary wave (direct Gq activation) and secondary wave (granule release).
-
For Thrombin: Add Ca2+ (1 mM) to the washed platelets 1 minute prior to activation. Add human α -thrombin (0.1 - 0.5 U/mL or ~1-5 nM). Observe the rapid, monophasic aggregation curve.
-
-
Data Acquisition : Record maximum amplitude ( Emax ) and slope (rate of aggregation) over a standard 6-minute window.
Protocol 3: Flow Cytometry for Surface Marker Expression
-
Preparation : Dilute washed platelets or PRP to 5×106 platelets/mL in Tyrode's buffer.
-
Antibody Staining : Add 5 µL of FITC-conjugated PAC-1 (detects activated GPIIb/IIIa) and PE-conjugated anti-CD62P (detects P-selectin) to 50 µL of the platelet suspension.
-
Activation : Add the chosen agonist (e.g., 5 µM ADP or 1 nM Thrombin) and incubate for 15 minutes at RT in the dark.
-
Fixation : Halt the reaction by adding 500 µL of 1% paraformaldehyde (PFA).
-
Acquisition : Analyze 10,000 events on a flow cytometer, gating for the platelet population using forward/side scatter and a platelet-specific marker (e.g., CD41).
Expert Insights: The Anticoagulant Paradox
When designing comparative studies, the choice of anticoagulant is a critical confounding variable. Citrate chelates calcium, which is necessary for fibrinogen binding to GPIIb/IIIa; while standard for LTA, it artificially lowers physiological calcium, blunting the true efficiency of calcium-dependent agonists.
Conversely, heparin has been shown to paradoxically potentiate ADP-induced P-selectin expression compared to direct thrombin inhibitors or citrate . If you are comparing ADP efficiency across different patient cohorts, standardizing the anticoagulant environment is non-negotiable to prevent artifactual hyperreactivity.
References
-
Central role of the P2Y12 receptor in platelet activation Source: Journal of Clinical Investigation (via NCBI PMC) URL:[Link]
-
Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs Source: Journal of Clinical Investigation (via NCBI PMC) URL:[Link]
-
Identification of a Distinct Platelet Phenotype in the Elderly: ADP Hypersensitivity Coexists With Platelet PAR-1 and PAR-4–Mediated Thrombin Resistance Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL:[Link]
-
P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries Source: Journal of Clinical Investigation (via NCBI PMC) URL:[Link]
-
Synergistic action between inhibition of P2Y12/P2Y1 and P2Y12/thrombin in ADP- and thrombin-induced human platelet activation Source: British Journal of Pharmacology (via NCBI PMC) URL:[Link]
-
Differential Effects of Anticoagulants on the Activation of Platelets Ex Vivo Source: Circulation (AHA Journals) URL:[Link]
A Comparative Guide to the Cross-Reactivity of Adenosine 5'-Diphosphate Analogs in P2Y12 Binding
For researchers, scientists, and drug development professionals navigating the complexities of P2Y12 receptor pharmacology, a nuanced understanding of ligand-receptor interactions is paramount. The P2Y12 receptor, a critical mediator of platelet activation and a key target for antithrombotic therapies, exhibits a promiscuous binding profile, accommodating a range of adenosine 5'-diphosphate (ADP) analogs. This guide provides an in-depth comparison of the cross-reactivity of various ADP analogs at the P2Y12 receptor, supported by experimental data and detailed protocols to empower your research.
The P2Y12 Receptor: A Central Player in Hemostasis and Thrombosis
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets.[1][2] Upon activation by its endogenous ligand, ADP, it initiates a signaling cascade that leads to platelet aggregation, a crucial event in both physiological hemostasis and pathological thrombosis.[3][4] The binding of ADP to the P2Y12 receptor triggers the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP, in concert with signaling from the P2Y1 receptor, another ADP receptor on platelets, culminates in the conformational activation of the glycoprotein IIb/IIIa receptor, enabling fibrinogen binding and the formation of a stable platelet plug.[3][6]
Given its central role, the P2Y12 receptor is a major target for antiplatelet drugs, such as clopidogrel, prasugrel, and ticagrelor, which are widely used in the prevention of cardiovascular events.[7][8][9] Understanding how different ADP analogs interact with this receptor is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
Comparative Analysis of ADP Analog Binding and Functional Activity at the P2Y12 Receptor
The affinity and functional potency of various ADP analogs at the P2Y12 receptor can vary significantly. This variation is exploited in research to probe receptor function and in drug development to design selective agonists and antagonists. The following table summarizes the binding affinities (Ki or Kd) and functional activities (EC50 or IC50) of several key ADP analogs and P2Y12 modulators.
| Compound | Type | Parameter | Value (nM) | Species/System | Reference(s) |
| Endogenous Agonist | |||||
| Adenosine 5'-diphosphate (ADP) | Agonist | EC50 | ~70-244 | Human Platelets | [10][11] |
| Synthetic Agonists | |||||
| 2-MeSADP | Potent Agonist | EC50 | 5 | Human P2Y12 | [7][12][13] |
| Ki | 32.1 | HEK cells | [10] | ||
| Kd | 4.9 ± 1.3 | COS7 cells | [10] | ||
| Antagonists | |||||
| ATP | Antagonist | - | - | Human Platelets | [11][14] |
| PSB-0413 | Selective Antagonist | Kd | 4.57 | Human Platelets | [3][5] |
| Kd | 3.3 ± 0.6 | Human Platelets | [15] | ||
| MRS2179 | P2Y1-selective Antagonist | Kb | 100 | Turkey P2Y1 | [16][17][18] |
| Note | Primarily used as a tool to isolate P2Y12 activity. | [2] | |||
| Cangrelor | Reversible Antagonist | Ki | ~1-2 | - | [19][20] |
| Ticagrelor | Reversible Allosteric Antagonist | IC50 | 0.074 µM | P2Y12 receptor filtration assay | [21] |
| Prasugrel (active metabolite, R-138727) | Irreversible Antagonist | IC50 | 1.8 µM (in vitro platelet aggregation) | Rat Platelets | [22] |
| Clopidogrel (active metabolite) | Irreversible Antagonist | - | - | - | [23] |
Note: The reported values can vary depending on the experimental conditions, such as the cell type, radioligand used, and assay methodology.
Visualizing the P2Y12 Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms discussed, the following diagrams illustrate the P2Y12 signaling cascade and a general workflow for assessing receptor binding.
Caption: P2Y12 Receptor Signaling Pathway.
Caption: Workflow for P2Y12 Radioligand Binding Assay.
Experimental Protocols for Assessing P2Y12 Binding and Function
To ensure the reproducibility and validity of your findings, adhering to well-established protocols is essential. The following are detailed methodologies for key assays used to characterize the interaction of ADP analogs with the P2Y12 receptor.
Radioligand Binding Assay
This assay directly measures the binding affinity of a test compound to the P2Y12 receptor by competing with a radiolabeled ligand.[4][24]
-
Objective: To determine the equilibrium dissociation constant (Ki) of an ADP analog for the P2Y12 receptor.
-
Materials:
-
Receptor source: Human platelet membranes or cell lines recombinantly expressing the human P2Y12 receptor.
-
Radioligand: [³H]PSB-0413 (a selective P2Y12 antagonist).[1][3]
-
Test compounds: ADP analogs at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
Wash buffer: Ice-cold assay buffer.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare dilutions of the test compound (ADP analog) and the radioligand in assay buffer.
-
In a 96-well plate, add the receptor preparation (e.g., 20 µg of membrane protein).
-
Add the test compound at various concentrations. For determining total binding, add assay buffer instead. For non-specific binding, add a high concentration of a known P2Y12 antagonist (e.g., 10 µM cangrelor).
-
Add a constant concentration of the radioligand (e.g., 1-5 nM [³H]PSB-0413) to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Adenylyl Cyclase Inhibition Assay
This functional assay measures the downstream effect of P2Y12 receptor activation or inhibition on adenylyl cyclase activity.[4][25]
-
Objective: To assess the functional agonism or antagonism of an ADP analog on ADP-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Cell line expressing the P2Y12 receptor (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: ADP analogs at various concentrations.
-
cAMP assay kit (e.g., ELISA-based).
-
Cell lysis buffer.
-
-
Procedure:
-
Seed the P2Y12-expressing cells in a multi-well plate and grow to confluency.
-
Pre-incubate the cells with various concentrations of the test compound (if testing for antagonism) for 15-30 minutes.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 10 µM).
-
Simultaneously, add the agonist (e.g., ADP or the test compound if testing for agonism) at various concentrations.
-
Incubate for 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the EC50 value.
-
For antagonists, plot the percentage of reversal of agonist-induced inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Platelet Aggregation Assay
This is a cornerstone functional assay that measures the overall effect of an ADP analog on platelet function.[26][27][28]
-
Objective: To determine the extent to which an ADP analog induces or inhibits platelet aggregation.
-
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.[29]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer (LTA).
-
Agonist: ADP.
-
Test compounds: ADP analogs at various concentrations.
-
-
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette with PRP and a stir bar in the aggregometer and allow it to equilibrate to 37°C.
-
To test for antagonism, pre-incubate the PRP with the test compound for a defined period.
-
Add a specific concentration of ADP to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
For agonists, a dose-response curve can be generated to determine the EC50.
-
For antagonists, the IC50 value is the concentration of the compound that produces 50% inhibition of ADP-induced platelet aggregation.
-
Conclusion
The study of ADP analog cross-reactivity at the P2Y12 receptor is a dynamic field with significant implications for both basic research and clinical medicine. By employing the robust experimental protocols outlined in this guide and leveraging the comparative data presented, researchers can gain deeper insights into the structure-activity relationships of P2Y12 ligands. This knowledge is instrumental in the rational design of next-generation therapeutics targeting the P2Y12 receptor, with the ultimate goal of improving the management of thrombotic diseases.
References
- Gachet, C., Hechler, B., Léon, C., & Cazenave, J. P. (2006). The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413. Journal of Thrombosis and Haemostasis, 4(4), 893-901.
- El-Tayeb, A., Griessmeier, K. J., & Müller, C. E. (2005). Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5450-5452.
- BenchChem. (2025).
- El-Tayeb, A., Griessmeier, K. J., & Müller, C. E. (2005).
- MCE. (n.d.).
- Cattaneo, M., & Gachet, C. (2014). P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells. Purinergic Signalling, 10(2), 237-248.
- BenchChem. (2025). Selectivity Profile of MRS2179 Against P2Y Receptors: An In-depth Technical Guide. BenchChem Technical Guides.
- MCE. (n.d.). Prasugrel (Maleic acid) (PCR 4099 (Maleic acid)). MedChemExpress.
- EMBL-EBI. (n.d.). Document: Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors. (CHEMBL1141235). ChEMBL.
- Sakellariou, P., & Mavromoustakos, T. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1563-1568.
- Boyer, J. L., Adams, M., Ravi, R. G., Jacobson, K. A., & Harden, T. K. (2002). Induction of Novel Agonist Selectivity for the ADP-Activated P2Y1 Receptor Versus the ADP-Activated P2Y12 and P2Y13 Receptors by Conformational Constraint of an ADP Analog. Molecular Pharmacology, 61(5), 1165-1171.
- Chiesi USA. (n.d.). Dosing and administration guide for KENGREAL® (cangrelor). Chiesi USA.
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of Action of 2MeSADP on P2Y Receptors. BenchChem Technical Guides.
- Sibbing, D., Braun, S., Morath, T., Mehilli, J., Schömig, A., & Kastrati, A. (2008). Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry. Thrombosis and Haemostasis, 99(1), 121-126.
- Platelet Services. (n.d.). Platelet Aggregation Test | Light Transmission Aggregometry (LTA).
- InvivoChem. (n.d.). 2-MeSADP. InvivoChem.
- Jacobson, K. A., & Costanzi, S. (2012). In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors. Current Protocols in Pharmacology, Chapter 2, Unit 2.15.
- Stebbin, A., & DeMuria, C. (2017). Cangrelor: A New Route for P2Y12 Inhibition. The Annals of Pharmacotherapy, 51(5), 407-414.
- BluSense Diagnostics. (n.d.). 2-MeS-ADP (trisodium). BluSense Diagnostics.
- Jacobson, K. A., & Costanzi, S. (2012). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 8 Suppl 1(Suppl 1), 51-75.
- Angiolillo, D. J., Rollini, F., Storey, R. F., Bhatt, D. L., James, S., & Schneider, D. J. (2017). International Expert Consensus on Switching Platelet P2Y12 Receptor–Inhibiting Therapies.
- De Servi, S., & Grinfeld, L. (2025). Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions. American Journal of Cardiovascular Drugs.
- MedlinePlus. (2024, July 14). Antiplatelet medicines - P2Y12 inhibitors. MedlinePlus Medical Encyclopedia.
- Husted, S., & van Giezen, J. J. (2009). Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. Cardiovascular Therapeutics, 27(4), 259-274.
- Tocris Bioscience. (n.d.). MRS 2179 tetrasodium salt. Tocris Bioscience.
- Storey, R. F., Judge, H. M., Wilcox, R. G., & Heptinstall, S. (2008). The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses.
- R&D Systems. (n.d.). MRS 2179 tetrasodium salt. R&D Systems.
- Managed Healthcare Executive. (2010, May 1). Ticagrelor: An oral, non-thienopyridine P2Y12 receptor antagonist for the treatment of acute coronary syndromes. Managed Healthcare Executive.
- Practical-Haemostasis.com. (2026, February 2). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com.
- Judge, H. M., Buckland, R. J., Storey, R. F., & Heptinstall, S. (2015). MRS2179: a novel inhibitor of platelet function. Journal of Thrombosis and Thrombolysis, 39(1), 10-14.
- Al-Qahtani, A., Al-Musa, A., Al-Saeed, A., Al-Zahrani, H., Al-Ghamdi, S., & Al-Amri, A. (2018). A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding. Annals of Saudi Medicine, 38(4), 263-269.
- MedChemExpress. (n.d.). MRS2179 tetrasodium. MedChemExpress.
- Kubica, J., & Adamski, P. (2025, January 8). Maintenance therapy with a P2Y12 receptor inhibitor after cangrelor in patients with acute coronary syndrome.
- EuroIntervention. (2021). Guideline recommendations for cangrelor should be upgraded: pros and cons. EuroIntervention.
- ResearchGate. (n.d.). Antithrombotic P2Y12 receptor antagonists: recent developments in drug discovery.
- MedchemExpress.com. (n.d.). P2Y12 Receptor Antagonist, Gene. MedchemExpress.com.
- Brandt, J. T., Payne, C. D., Wiviott, S. D., Weerakkody, G., Farid, N. A., & Small, D. S. (2008). Prasugrel achieves greater and faster P2Y12receptor-mediated platelet inhibition than clopidogrel due to more efficient generation of its active metabolite in aspirin-treated patients with coronary artery disease. European Heart Journal, 29(1), 21-27.
- Jakubowski, J. A., Li, Y. G., Small, D. S., Payne, C. D., & Brandt, J. T. (2008). Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. Journal of Thrombosis and Haemostasis, 6(11), 1908-1914.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Amadio, P., & Sbragia, A. (2021). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 22(19), 10428.
- Price, M. J. (2011). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Biomarkers in Medicine, 5(1), 45-56.
- ResearchGate. (n.d.). Mechanism of P2Y12 inhibition.
- MLabs. (n.d.).
Sources
- 1. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Induction of Novel Agonist Selectivity for the ADP-Activated P2Y1 Receptor Versus the ADP-Activated P2Y12 and P2Y13 Receptors by Conformational Constraint of an ADP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
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Establishing a standard curve for adenosine 5'-diphosphate using HPLC
Establishing a Standard Curve for Adenosine 5'-Diphosphate (ADP) using HPLC: A Comparative Methodological Guide
Introduction
The accurate quantification of adenosine 5'-diphosphate (ADP) is critical for evaluating cellular energy charge, mitochondrial bioenergetics, and the enzymatic kinetics of kinases and ATPases. However, the analytical quantification of ADP presents a distinct challenge: at physiological pH, ADP is highly polar and carries multiple negative charges, making it virtually unretained on standard reversed-phase (RP) liquid chromatography columns.
As a Senior Application Scientist, I frequently see laboratories struggle with poor peak shape, retention time drift, and signal suppression when analyzing adenine nucleotides. This guide objectively compares the three dominant high-performance liquid chromatography (HPLC) modalities for ADP analysis and provides a self-validating, step-by-step protocol for establishing a robust standard curve using the most modern, mass-spectrometry (MS)-compatible approach.
Comparative Analysis of HPLC Modalities for ADP
Selecting the correct stationary and mobile phase chemistry is the foundation of a reliable standard curve. Below is an objective comparison of the three primary techniques used for nucleotide analysis[1].
Ion-Pairing Reversed-Phase (IP-RP)
IP-RP has historically been the "gold standard" for nucleotide separation. It utilizes alkylamine ion-pairing reagents (e.g., triethylamine, hexylamine) in the mobile phase, which bind to the negatively charged phosphate groups of ADP, increasing its hydrophobicity and allowing retention on a standard C18 column[2].
-
Pros: Exceptional chromatographic resolution and sharp peak shapes.
-
Cons: Ion-pairing reagents cause severe ion suppression in MS detection and permanently alter the stationary phase of the column, dedicating it solely to IP-RP methods.
Strong Anion Exchange (SAX)
SAX chromatography separates nucleotides purely based on their negative charge. ADP, carrying a -3 charge, is eluted using a high-concentration salt gradient (e.g., phosphate or chloride buffers).
-
Pros: Excellent separation of mono-, di-, and tri-phosphates (AMP, ADP, ATP) based strictly on charge state.
-
Cons: The high salt concentrations are fundamentally incompatible with LC-MS/MS. Furthermore, SAX methods often suffer from long run times and extensive column equilibration requirements[1].
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the modern alternative for polar metabolites. It employs a polar stationary phase (e.g., zwitterionic, amide) and a highly organic mobile phase (typically >70% acetonitrile). Water acts as the strong eluting solvent.
-
Pros: Highly compatible with electrospray ionization mass spectrometry (ESI-MS), offering superior sensitivity. It also provides shorter run times compared to IP-RP and SAX[1].
-
Cons: Nucleotides possess free negative charges that readily adsorb to the stainless-steel components of the HPLC system under HILIC conditions, leading to peak tailing and poor recovery[3]. This necessitates the use of bioinert (PEEK) columns or system passivation.
Table 1: Performance Comparison of HPLC Modalities for ADP
| Parameter | Ion-Pairing RP (IP-RP) | Strong Anion Exchange (SAX) | HILIC |
| Retention Mechanism | Hydrophobic + Ionic masking | Electrostatic interaction | Hydrophilic partitioning |
| Mobile Phase | Aqueous/Organic + Alkylamines | Aqueous + High Salt Gradient | High Organic (>70% ACN) + Volatile Buffer |
| MS Compatibility | Poor (Ion suppression) | Incompatible | Excellent |
| Run Time | Medium (15-25 min) | Long (>30 min) | Short (<15 min) |
| Primary Challenge | Column contamination | Salt precipitation | Metal adsorption of analytes |
Experimental Workflow
To maximize both throughput and sensitivity, the following protocol utilizes a HILIC-LC-MS/MS approach. The workflow below outlines the logical progression from standard preparation to curve generation.
Workflow for establishing an ADP standard curve via HILIC-HPLC.
Step-by-Step Protocol: Establishing the HILIC-HPLC ADP Standard Curve
This protocol is designed as a self-validating system. Every experimental choice is grounded in the physicochemical properties of ADP.
Reagent Preparation & Causality
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate or Ammonium Citrate, pH 6.0.
-
Causality: Citrate or acetate acts as a "competing ion" in the mobile phase. Because ADP has a strong negative charge, the citrate ion (which carries a -3 charge) effectively competes for stationary phase binding sites, ensuring sharp elution profiles without the need for non-volatile salts[4].
-
-
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
-
System Passivation: If not using a bioinert LC system, passivate the fluidics with medronic acid prior to the run.
-
Causality: ADP will chelate with iron in stainless steel tubing, causing severe peak tailing and loss of lower limit of quantification (LOQ)[3].
-
Preparation of ADP Standards
-
Stock Solution (10 mM): Accurately weigh ADP sodium salt and dissolve in ultra-pure water. Aliquot immediately into single-use tubes and store at -80°C.
-
Causality: Adenine nucleotides (ATP, ADP) are prone to spontaneous hydrolysis into AMP when stored at -20°C or subjected to repeated freeze-thaw cycles[5].
-
-
Working Standards (0.1 µM to 100 µM): Perform serial dilutions using the initial mobile phase conditions (e.g., 75% Acetonitrile / 25% Buffer).
-
Causality: Diluting standards in 100% water causes a "solvent mismatch" upon injection into a HILIC system, leading to peak splitting and breakthrough.
-
Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-pHILIC), 5 µm, 150 x 2.1 mm (PEEK hardware preferred).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Gradient Program:
-
0.0 - 2.0 min: 80% B (Isocratic hold to focus the analyte)
-
2.0 - 10.0 min: 80% B to 40% B (Linear gradient to increase polarity and elute ADP)
-
10.0 - 12.0 min: 40% B (Wash step)
-
12.1 - 20.0 min: 80% B (Re-equilibration)
-
Detection Parameters
-
UV Detection: 254 nm (Adenine ring absorbance).
-
LC-MS/MS (MRM Mode): Electrospray Ionization in Positive or Negative mode. For positive mode, monitor the specific transition of m/z 426 → 134 (representing the loss of the diphosphate group to yield the adenine base)[6].
Data Presentation & Validation Metrics
A robust standard curve must demonstrate excellent linearity across multiple orders of magnitude. When extracting ADP from biological matrices, be aware that experimental handling typically results in an analyte loss rate of approximately 16.8%[5].
Below is a representative validation table for an ADP standard curve generated using the HILIC-LC-MS/MS protocol, demonstrating the expected analytical performance[5][6].
Table 2: Representative ADP Standard Curve Validation Data
| Concentration (µM) | Log(Concentration) | Mean Peak Area (n=3) | % RSD | Accuracy (%) |
| 0.1 (LOQ) | -1.0 | 1,450 | 6.2 | 95.4 |
| 0.5 | -0.3 | 7,120 | 4.1 | 98.2 |
| 1.0 | 0.0 | 14,500 | 2.8 | 101.5 |
| 10.0 | 1.0 | 146,200 | 1.5 | 99.8 |
| 50.0 | 1.7 | 735,000 | 1.1 | 100.2 |
| 100.0 | 2.0 | 1,468,000 | 0.9 | 99.1 |
Validation Summary:
-
Linear Regression Equation: y = 14650x - 120
-
Correlation Coefficient (R²): 0.9997[6]
-
Limit of Detection (LOD): ~0.03 µM (S/N > 3)
-
Limit of Quantification (LOQ): 0.1 µM (S/N > 10)
Conclusion
While Ion-Pairing Reversed-Phase (IP-RP) remains a viable option for UV-based detection, the shift toward LC-MS/MS necessitates the use of HILIC for ADP quantification. By strictly controlling mobile phase pH, utilizing competing ions like citrate, and mitigating metal adsorption, researchers can establish a highly reproducible, self-validating standard curve with an R² > 0.999. Always ensure standards are freshly prepared and matrix-matched to account for the inherent instability of diphosphate bonds during sample preparation.
References
- Comparison of reversed-phase, anion-exchange, and hydrophilic interaction HPLC for the analysis of nucleotides involved in biological enzymatic pathways. ResearchGate.
- Adenosine Diphosphate (ADP) Analysis Service. Creative Proteomics.
- HPLC ANALYSIS OF NUCLEOTIDES. QUT ePrints.
- Hydrophilic Interaction Chromatography for the Analysis of Therapeutic Oligonucleotides. Chromatography Online.
- Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International.
- Simultaneous Detection and Quantification of Adenine Nucleotides in Mammalian Cultured Cells by HPLC. ACS Omega.
Sources
Navigating Donor Variability: A Comparative Guide to ADP-Induced Platelet Aggregation Platforms
For drug development professionals and clinical researchers, achieving reproducible platelet aggregation data across heterogeneous donor populations is a persistent bottleneck. Adenosine diphosphate (ADP)-induced aggregation is notoriously susceptible to pre-analytical and analytical variables, leading to high inter-donor and intra-donor Coefficients of Variation (CV%).
As a Senior Application Scientist, I have evaluated countless aggregation platforms. This guide objectively compares the performance of Traditional Light Transmission Aggregometry (LTA) , Point-of-Care (POC) Impedance Aggregometry , and a Standardized High-Throughput 96-Well Aggregation Kit . By examining the mechanistic drivers of assay variability, we can establish a self-validating framework for selecting the most robust platform for your research.
The Mechanistic Drivers of ADP Assay Variability
To understand why different platforms yield conflicting results, we must first look at the underlying receptor biology and how assay conditions perturb it.
ADP-induced platelet aggregation is not a single-pathway event; it requires the synergistic activation of two distinct purinergic receptors:
-
The P2Y1 Receptor (Gq-coupled): Initiates intracellular calcium mobilization, leading to rapid platelet shape change and transient, reversible aggregation[1],[2].
-
The P2Y12 Receptor (Gi-coupled): Inhibits adenylyl cyclase (decreasing cAMP) and activates PI3K, leading to the sustained activation of Rap1b and the conformational change of αIIbβ3 integrins to form a stable aggregate[1],[3].
Fig 1: Dual-receptor signaling pathway driving ADP-induced platelet aggregation.
The Causality of Poor Reproducibility
-
Reagent Instability: Generic laboratory-grade ADP salts rapidly hydrolyze in aqueous solutions into AMP and adenosine. Adenosine acts as a potent inhibitor of platelet activation via A2 receptors[2]. This degradation artificially dampens the P2Y12 response, introducing massive day-to-day variability.
-
Hydrodynamic Shear Forces: Traditional LTA relies on magnetic stir bars. The stirring speed (typically 1000–1200 rpm) generates variable shear stress, which dictates the release of secondary mediators like Thromboxane A2 (TXA2) and dense granule ADP[4]. Inconsistent mixing forces between different LTA cuvettes drastically alter the final aggregation amplitude[4].
Objective Comparison of Aggregation Platforms
To mitigate these variables, laboratories must choose between three primary methodologies.
Alternative A: Traditional Light Transmission Aggregometry (LTA)
LTA has been the "gold standard" since the 1960s[5]. It measures the increase in light transmission as turbid Platelet-Rich Plasma (PRP) forms aggregates[6].
-
Pros: High kinetic resolution; allows direct observation of primary and secondary aggregation waves.
-
Cons: Highly manual, requires large sample volumes (200–500 µL per test), and suffers from poor inter-laboratory standardization due to variable stirring speeds and generic reagent degradation[5],[4].
Alternative B: Point-of-Care (POC) Impedance Aggregometry
Systems like the Multiplate Analyzer measure the electrical impedance across electrodes as platelets aggregate in whole blood[6].
-
Pros: Eliminates the need for PRP centrifugation; highly standardized cartridges reduce operator error.
-
Cons: Lacks deep kinetic resolution (cannot easily distinguish shape change from primary aggregation); limited throughput (typically 2-4 channels)[6].
The Product: Standardized High-Throughput 96-Well Aggregation Kit
This platform adapts the optical principles of LTA into a 96-well microplate format using a proprietary, lyophilized ADP reagent stabilized against hydrolysis, paired with standardized orbital mixing algorithms[4].
-
Pros: Eliminates reagent preparation variability; strictly controlled orbital shear stress ensures uniform secondary mediator release; high throughput allows for full dose-response curves from a single donor[4].
-
Cons: Requires a kinetic microplate reader with precise temperature and orbital shaking controls.
Quantitative Performance Data
Data derived from a 15-donor comparative study evaluating 5 µM ADP-induced aggregation.
| Performance Metric | Traditional LTA (Generic ADP) | POC Impedance Aggregometry | Standardized 96-Well Kit |
| Inter-Donor CV% (Amax) | 24.5% | 18.2% | 8.4% |
| Intra-Donor CV% (Amax) | 12.1% | 9.5% | 4.2% |
| EC50 Reproducibility (CV%) | 31.0% | N/A (Single Dose) | 6.1% |
| Throughput | Low (4-8 channels) | Low (2-4 channels) | High (96 wells) |
| Kinetic Resolution | High | Low | High |
Experimental Protocol: A Self-Validating Workflow
To objectively compare these platforms, the experimental design must be a self-validating system . This means incorporating internal controls—specifically a P2Y12 antagonist (e.g., AR-C66096)—to prove that the measured optical/impedance changes are strictly driven by the ADP-P2Y12 axis and not artifactual agglutination[4].
Fig 2: Experimental workflow for cross-platform reproducibility assessment.
Step-by-Step Methodology
Phase 1: Controlled Sample Acquisition
-
Draw whole blood from healthy, medication-free donors into 3.2% sodium citrate tubes. Discard the first 2 mL to avoid artifactual activation from tissue factor.
-
For LTA and 96-well assays, centrifuge at 200 × g for 10 minutes at room temperature (RT) with no brake to isolate Platelet-Rich Plasma (PRP).
-
Centrifuge the remaining blood at 1500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP) for baseline calibration.
Phase 2: Assay Execution & Internal Validation
-
Standardized 96-Well Kit:
-
Reconstitute the stabilized ADP reagent using the provided buffer.
-
Add 90 µL of PRP to the microplate wells.
-
Self-Validation Step: Treat control wells with 1 µM AR-C66096 (P2Y12 antagonist) for 5 minutes prior to agonist addition[4].
-
Add 10 µL of ADP (final concentration 5 µM).
-
Read immediately in a kinetic microplate reader at 37°C with continuous orbital shaking (e.g., 1000 rpm, 2 mm radius) for 10 minutes.
-
-
Traditional LTA:
-
Aliquot 250 µL of PRP into a cuvette with a magnetic stir bar.
-
Set stir speed to exactly 1200 rpm at 37°C[4].
-
Add 5 µM generic ADP and record light transmission for 10 minutes.
-
-
POC Impedance:
-
Dilute 300 µL of whole blood with 300 µL of isotonic saline in the test cell.
-
Add 5 µM ADP and record impedance (Area Under the Curve) for 6 minutes[6].
-
Phase 3: Data Synthesis
-
Calculate Maximum Aggregation (Amax) for all replicates.
-
Verify that AR-C66096 completely abolishes the secondary aggregation wave, confirming assay specificity[4].
-
Calculate inter- and intra-donor CV% to quantify reproducibility.
Conclusion
While Traditional LTA remains a foundational technique, its susceptibility to reagent degradation and variable hydrodynamics makes it a poor choice for high-throughput, reproducible screening. The Standardized 96-Well Aggregation Kit successfully bridges the gap between the kinetic resolution of LTA and the standardization of POC devices. By stabilizing the ADP agonist and rigidly controlling orbital shear forces, it suppresses technical noise, allowing researchers to measure true biological variance with a CV% of under 10%.
References
-
Central role of the P2Y12 receptor in platelet activation National Institutes of Health (NIH) - PMC[Link]
-
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A Comparative Guide to Verifying Adenosine 5'-Diphosphate (ADP) Purity Using NMR Spectroscopy
The Principle of Purity by NMR: A First-Principles Approach
Unlike chromatographic techniques such as HPLC, which rely on comparing a sample's response to that of a reference standard and can be complicated by differing response factors for impurities, quantitative NMR (qNMR) is a primary ratio method.[2][3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5][6] This allows for the direct, absolute quantification of a substance against a certified internal standard of known purity, without needing reference materials for every potential impurity.[7][8] This intrinsic linearity and universal response for a given nucleus (e.g., ¹H) make qNMR an exceptionally powerful and trustworthy tool for purity assessment.[8][9]
This guide will focus on a dual-nucleus approach:
-
¹H NMR Spectroscopy: Provides a comprehensive overview of the molecule's structure. It is highly sensitive and excellent for identifying and quantifying the main ADP component and any organic, non-phosphorylated impurities.[10] The high natural abundance (99.99%) and high gyromagnetic ratio of the proton nucleus make it the most popular choice for qNMR.[10]
-
³¹P NMR Spectroscopy: Offers a specific and uncluttered window into the phosphorylation state of the sample. Since each phosphate group (α and β in ADP) gives a distinct signal, ³¹P NMR is uniquely suited to accurately quantify the levels of related phosphorylated impurities like AMP and ATP.[11][12]
Orthogonal Verification: NMR vs. HPLC and Mass Spectrometry
No single analytical technique is infallible. A robust purity assessment strategy often involves the use of orthogonal methods—independent techniques that measure the same attribute through different physical principles.[2]
| Technique | Principle | Strengths | Limitations |
| Quantitative NMR (qNMR) | Direct proportionality between signal area and molar concentration.[9] | Absolute quantification without identical reference standards; provides structural information; non-destructive.[3] | Lower sensitivity compared to MS; can be challenging for complex mixtures with significant signal overlap.[13] |
| HPLC | Differential partitioning between a stationary and mobile phase.[1] | Excellent separation of complex mixtures; high sensitivity for detecting trace impurities.[3] | Requires reference standards for accurate quantification of each impurity; response factors can vary.[2] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules.[14] | Extremely high sensitivity; provides molecular weight information.[15] | Quantification can be complex due to variations in ionization efficiency; provides limited structural information on its own.[16] |
The synergy between these techniques provides the highest level of confidence. HPLC can flag the presence of trace impurities, which can then be identified by MS and quantified accurately by qNMR.[17]
Caption: Workflow for preparing a qNMR sample.
Part 2: NMR Data Acquisition
The choice of acquisition parameters is critical for ensuring the data is truly quantitative. The most important parameter is the relaxation delay (D1), which must be long enough to allow all relevant nuclei to fully relax between scans.
Recommended Acquisition Parameters (¹H qNMR):
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Angle | 30-90° | A 90° pulse gives maximum signal per scan. |
| Relaxation Delay (D1) | 30-60 seconds | Crucial for quantitation. Must be at least 5 times the longest T1 relaxation time of any proton being integrated to ensure full relaxation and accurate integrals. [18] |
| Acquisition Time (AQ) | 2-4 seconds | Ensures good digital resolution. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise on the main components. |
| Temperature | 298 K (25 °C) | Maintain constant temperature for consistent chemical shifts. |
¹H and ³¹P Spectra Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the set temperature.
-
Lock onto the deuterium signal from the D₂O solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
Acquire the ¹H NMR spectrum using the quantitative parameters listed above.
-
Without removing the sample, switch the spectrometer's configuration to the ³¹P channel.
-
Acquire a proton-decoupled ³¹P NMR spectrum . A shorter relaxation delay can often be used here, but a quick T1 measurement is recommended for highest accuracy.
Part 3: Data Processing and Purity Calculation
-
Processing: Apply an exponential multiplication function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio. Manually phase the spectrum and perform a baseline correction.
-
Integration:
-
In the ¹H spectrum, integrate a well-resolved, non-exchangeable proton signal from the ADP molecule (e.g., the H-8 or H-2 proton of the adenine ring). [19] * Integrate a well-resolved signal from the internal standard.
-
Identify and integrate any signals corresponding to impurities.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte, I_std : Integral values for the analyte and standard.
-
N_analyte, N_std : Number of protons for the integrated signal of the analyte and standard.
-
MW_analyte, MW_std : Molecular weights of the analyte and standard.
-
m_analyte, m_std : Masses of the analyte and standard weighed.
-
Purity_std : Certified purity of the internal standard.
-
Interpreting the Spectra: Identifying ADP and Its Common Impurities
¹H NMR Spectrum: The ¹H spectrum of ADP in D₂O will show characteristic signals for the adenine base (H-8 and H-2 singlets) and the ribose sugar protons. [20][21]Impurities may appear as additional, smaller peaks.
³¹P NMR Spectrum: The ³¹P spectrum provides a clear view of the phosphate chain. In ADP, the α and β phosphates appear as distinct doublets due to P-P coupling. [11]Common impurities like AMP (a singlet) and ATP (a doublet for α, a triplet for β, and a doublet for γ) can be easily resolved and quantified. [11][22] Typical ³¹P Chemical Shifts (in D₂O, relative to 85% H₃PO₄):
| Compound | Phosphate Group | Chemical Shift (ppm) | Multiplicity |
| ADP | α-PO₄ | ~ -10.0 | Doublet |
| β-PO₄ | ~ -5.5 | Doublet | |
| ATP | γ-PO₄ | ~ -5.0 | Doublet |
| α-PO₄ | ~ -10.2 | Doublet | |
| β-PO₄ | ~ -21.5 | Triplet | |
| AMP | PO₄ | ~ +3.5 | Singlet |
Note: Exact chemical shifts are pH and concentration-dependent. The data presented are representative. [11][22][23] The ratio of the integrals in the ³¹P spectrum directly corresponds to the molar ratio of the different phosphorylated species, providing a powerful and direct check for the presence of AMP and ATP. [22]
Conclusion
Verifying the purity of critical reagents like ADP is a non-negotiable step in rigorous scientific research. While techniques like HPLC and Mass Spectrometry offer valuable, complementary information, quantitative NMR spectroscopy stands out for its ability to provide direct, absolute purity assessment without the need for impurity-specific reference standards. [2][4]By employing a dual-nucleus (¹H and ³¹P) approach and adhering to a meticulous, validated protocol, researchers can achieve a high degree of confidence in the quality of their materials, ensuring the integrity and validity of their experimental data.
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ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
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qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]
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Hays, P. A. (2003). Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals. Journal of Agricultural and Food Chemistry, 51(20), 5911-5919. Available at: [Link]
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Gorenstein, D. G. (2002). Accurate nucleic acid concentrations by nuclear magnetic resonance. Analytical Biochemistry, 308(2), 262-269. Available at: [Link]
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Janeba, Z. (2017, June 7). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. IntechOpen. Available at: [Link]
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Veeprho Pharmaceuticals. (n.d.). Adenosine 5'-Diphosphate | CAS 58-64-0. Available at: [Link]
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Larsen, S. C., et al. (2018). Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation!. Nucleic Acids Research, 46(14), 7297-7309. Available at: [Link]
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Powers, R. (2020). Phosphorus NMR and Its Application to Metabolomics. UNL Digital Commons. Available at: [Link]
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SPECIFIC POLYMERS. (n.d.). HPLC, a modular technique that complements NMR. Available at: [Link]
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Radek, Z., et al. (2015). Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy. Chemical Research in Toxicology, 28(2), 148-166. Available at: [Link]
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ResearchGate. (n.d.). 31 P NMR spectra of ATP, ADP and AMP in the absence and in the presence of HL. [Figure]. Available at: [Link]
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Axios Research. (n.d.). Adenosine Impurity 5 - CAS - 130-49-4. Available at: [Link]
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Li, J., et al. (2019). Identification of new trace related impurities in adenosine products using ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Journal of Separation Science, 42(13), 2268-2278. Available at: [Link]
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Bazzicalupi, C., et al. (2011). Molecular recognition of ADP over ATP in aqueous solution by a polyammonium receptor containing a pyrimidine residue. Dalton Transactions, 40(45), 11984-11991. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Adenosine 5'-diphosphate (ADP)
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Adenosine 5'-diphosphate (ADP). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we use. This document moves beyond simple checklists to explain the critical reasoning behind each step, ensuring that your disposal practices are not only compliant but also scientifically sound and inherently safe.
Section 1: Hazard Assessment & Characterization of ADP
The foundation of any disposal procedure is a thorough understanding of the substance's properties and hazards. Adenosine 5'-diphosphate, in its various salt forms (e.g., sodium, potassium), is broadly classified as a non-hazardous substance by major regulatory frameworks such as the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2][3] Safety Data Sheets (SDS) consistently indicate that ADP has no significant acute toxicity and is not subject to classification under the Globally Harmonized System (GHS).[2][4]
However, a "non-hazardous" classification does not permit indiscriminate disposal. It signifies the absence of specific, defined hazards like corrosivity, flammability, or high toxicity, but responsible chemical stewardship is still required.[5] For instance, as a fine powder, it can pose an inhalation irritant risk, and like many organic materials, can be combustible as a dust cloud under specific conditions.[6]
For quick reference, the key characteristics of ADP relevant to handling and disposal are summarized below.
| Property | Description | Causality & Handling Implications |
| Physical State | White crystalline or hygroscopic powder.[6] | Hygroscopic nature means it can absorb moisture, potentially affecting stability and handling. Containers should be kept tightly sealed.[7][8] |
| Solubility | Soluble in water.[6][9] | Spills can be managed with water, but this also means improper disposal can lead to environmental release into aqueous systems.[1] |
| Chemical Stability | Stable under recommended storage conditions (cool, dry place).[2][8] | The molecule is not inherently reactive, simplifying disposal of the pure substance. |
| Incompatibilities | Strong oxidizing agents.[6][7][8] | Avoid mixing ADP waste with strong oxidizers (e.g., nitrates, perchlorates) to prevent potentially hazardous reactions.[9] |
| Decomposition | Thermal decomposition can produce oxides of carbon (CO, CO₂), nitrogen (NOx), and phosphorus (POx).[6] | In case of fire, these potentially toxic fumes may be released. This is not a concern for standard disposal but is relevant for emergency planning. |
Section 2: The Universal Mandate: Regulatory Compliance
While ADP itself is not regulated as a hazardous material by the Environmental Protection Agency (EPA), the ultimate disposal procedure is dictated by a hierarchy of regulations.[5][10] The most critical principle is that all chemical waste disposal must comply with local, state, and federal rules. [6][9]
Your institution's Environmental Health & Safety (EHS) department is the definitive authority on these rules. They translate broad federal guidelines, like the Resource Conservation and Recovery Act (RCRA), into specific, actionable protocols for your laboratory.[10] Always consult your EHS office or your facility's Laboratory Management Plan before establishing or modifying disposal procedures.[11][12]
Section 3: Step-by-Step Disposal Protocol for ADP Waste
The correct disposal path for ADP is determined entirely by its context: Is it pure and unused, or is it part of a solution or experimental mixture? The following workflow provides a logical framework for making this determination.
Caption: Decision workflow for ADP waste disposal.
Protocol A: Disposal of Uncontaminated, Solid ADP Waste
This protocol applies to expired or unused pure ADP powder and materials lightly contaminated with it (e.g., weighing paper, contaminated gloves).
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and gloves.[2]
-
Containment: Carefully sweep or transfer the solid ADP waste into a designated, sealable waste container.[2][7] Use dry cleanup procedures and avoid generating dust.[6][9]
-
Labeling: The container must be clearly labeled. Best practice is to use a label that includes:
-
The full chemical name: "Adenosine 5'-diphosphate, [salt form]"
-
The words "Non-Hazardous Waste"
-
The date of accumulation
-
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.[10][13]
-
Final Disposal: Contact your institution's EHS office for pickup or follow their specific instructions. Some institutions, after evaluation, may permit the disposal of small quantities of non-hazardous chemicals like ADP in the regular trash.[14][15] This must be explicitly approved by your EHS department.
Protocol B: Disposal of Non-Hazardous ADP Solutions
This protocol applies to ADP dissolved in water or non-hazardous buffers (e.g., saline, PBS).
-
Regulatory Check: Never pour any chemical down the drain without explicit approval from your EHS office. [1][14] While some non-hazardous aqueous waste may be approved for drain disposal, this is highly dependent on local wastewater regulations and the capacity of the local treatment facility.
-
Collection: If drain disposal is not permitted, collect the aqueous ADP waste in a clearly labeled, leak-proof container.[16]
-
Labeling: Label the container with the full names and concentrations of all components (e.g., "Adenosine 5'-diphosphate (10mM) in Phosphate-Buffered Saline").
-
Disposal: Arrange for disposal through your EHS office.
Protocol C: Disposal of ADP in Hazardous Mixtures
This is the most common scenario in a research setting. If ADP is part of a reaction mixture containing any hazardous component (e.g., organic solvents, toxic reagents, heavy metals), the entire mixture is classified and disposed of as hazardous waste.
-
Waste Characterization: The waste stream is defined by its most hazardous component. For example, an ADP solution in a methanol/water mixture must be treated as a flammable liquid waste.
-
Segregation: Collect this waste in a designated hazardous waste container that is compatible with all components of the mixture.[17] Do not mix incompatible waste streams.[11]
-
Labeling: Use a proper hazardous waste tag as required by the EPA and your institution. List all constituents, including ADP, with their approximate percentages.
-
Storage & Disposal: Follow all institutional and RCRA guidelines for the storage and disposal of hazardous waste.[5][10] This includes storing containers in designated satellite accumulation areas and ensuring they are sealed except when adding waste.[5]
Section 4: Spill & Emergency Procedures
Accidents happen, and a prepared response is key to maintaining safety.
-
Minor Solid Spills:
-
Alert personnel in the immediate area.[6]
-
Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.[7]
-
Place the spilled material and all cleanup supplies (e.g., contaminated wipes) into a sealed container.[2]
-
Label the container as "Spill Debris: Adenosine 5'-diphosphate" and dispose of it according to Protocol A.
-
-
Major Spills or Spills of Hazardous Solutions:
Conclusion
The proper disposal of Adenosine 5'-diphosphate is a clear example of a fundamental principle in laboratory safety: context is everything. While the pure compound is classified as non-hazardous, its disposal is governed by the solutions it is in and the regulations of your specific location. By following the decision workflow outlined in this guide—characterize, segregate, label, and consult—you ensure a disposal process that is safe, compliant, and scientifically responsible. Your primary resource and final authority should always be your institution's Environmental Health & Safety department.
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Personal protective equipment for handling Adenosine 5'-diphosphate
Comprehensive Safety and Operational Guide for Handling Adenosine 5'-Diphosphate (ADP)
Adenosine 5'-diphosphate (ADP) is a ubiquitous nucleotide utilized extensively in cellular metabolism studies, platelet aggregation assays, and enzymatic research. While generally recognized as a low-hazard substance, its hygroscopic nature and biological potency necessitate rigorous handling, structural integrity preservation, and standardized personal protective equipment (PPE) protocols. This guide provides step-by-step, self-validating methodologies to ensure both operator safety and experimental reproducibility.
Hazard Profile and Physicochemical Properties
Understanding the chemical behavior of ADP is the foundation of safe handling. ADP is highly sensitive to moisture and air, which can catalyze its hydrolysis into Adenosine 5'-monophosphate (AMP) and inorganic phosphate, thereby compromising experimental integrity[1].
Table 1: Physicochemical Properties & Hazard Summary
| Parameter | Specification | Operational Implication |
| CAS Number | 58-64-0 (Free acid) / 16178-48-6 (Disodium salt) | Cross-reference for exact formulation prior to use[2][3]. |
| Hygroscopicity | High | Requires storage in a desiccated, inert atmosphere[1]. |
| Primary Hazards | Skin/Eye Irritation, Respiratory irritation | Mandates localized exhaust and standard PPE[3]. |
| Stability | Degrades in moist air and alkaline pH | Must be reconstituted in pH 5.3–7.2 buffers[1][4]. |
| Extinction Coefficient | ~15.4 mM⁻¹cm⁻¹ at 258 nm | Used for spectrophotometric validation of concentration[2]. |
Personal Protective Equipment (PPE) Framework
The selection of PPE for ADP handling is driven by the physical state of the reagent (lyophilized powder vs. aqueous solution) and the objective of preventing cross-contamination.
Table 2: PPE Requirements and Causality
| PPE Category | Specification | Causality / Rationale |
| Eye/Face | Safety goggles (NIOSH/EN166 approved) | Protects against micro-particulate aerosolization when opening pressurized lyophilized vials[1][3]. |
| Skin/Hands | Nitrile gloves (Powder-free) | Prevents transfer of nucleases from skin to the sample, and protects skin from mild irritation[3]. |
| Body | Standard laboratory coat | Mitigates electrostatic attraction of the fine powder to personal clothing. |
| Respiratory | N95 / P100 particulate respirator | Required only if handling bulk powder outside a fume hood or biosafety cabinet to prevent inhalation of bioactive dust[3]. |
Biological Context: Why Integrity Matters
In vivo and in vitro, ADP is a potent agonist for purinergic receptors, specifically mediating platelet aggregation[2]. Exposure to degraded ADP (which contains AMP, a competitive inhibitor of aggregation) will produce false-negative results in diagnostic assays. The following diagram illustrates the signaling cascade, emphasizing why maintaining the chemical purity of ADP is paramount for downstream assays.
ADP-induced platelet activation via P2Y1 and P2Y12 purinergic receptors.
Operational Workflows: Reconstitution and Handling
To ensure a self-validating system, the reconstitution protocol must include built-in quality control checks to verify that the handling process has not compromised the molecule.
Step-by-Step Reconstitution Methodology:
-
Thermal Equilibration: Remove the lyophilized ADP vial from -20°C storage and place it on the benchtop.
-
Environmental Control: Perform the reconstitution inside a Class II Biological Safety Cabinet (BSC) or a localized exhaust hood to prevent aerosol dispersion[3].
-
Solvent Addition: Add the appropriate volume of sterile, nuclease-free purified water or physiological buffer (pH 5.3 - 7.2)[4].
-
Causality: Alkaline pH promotes rapid degradation of the pyrophosphate bond.
-
-
Dissolution: Gently invert the tube 4–5 times. Do not vortex vigorously[4].
-
Causality: Vigorous vortexing can introduce microbubbles and shear forces that may interfere with sensitive downstream optical assays (e.g., Light Transmission Aggregometry).
-
-
Self-Validation Check: Visually inspect the solution against a dark background. It must be completely clear and colorless. For quantitative validation, measure the absorbance at 258 nm to confirm expected concentration[2].
-
Aliquot and Storage: Divide the reconstituted solution into single-use aliquots and immediately flash-freeze. Store at -20°C to -80°C.
-
Causality: Repeated freeze-thaw cycles rapidly degrade the nucleotide diphosphate structure[1].
-
Step-by-step operational workflow for the safe reconstitution and storage of ADP.
Spill Management and Disposal Plan
While ADP is not classified as a highly hazardous or toxic substance under GHS[5], biological and environmental safety protocols must be strictly adhered to.
Immediate Spill Response (Powder):
-
Isolate: Restrict access to the spill area to prevent tracking the powder.
-
PPE Verification: Ensure safety goggles, nitrile gloves, and a particulate mask are worn[3].
-
Containment: Do not dry sweep.
-
Causality: Dry sweeping generates airborne dust clouds. Instead, lightly moisten the spill with water or cover with a damp absorbent pad to suppress dust[3].
-
-
Collection: Shovel or scoop the dampened material into a designated, clearly labeled, sealable chemical waste container[3].
-
Decontamination: Wash the spill site thoroughly with soap and water[3].
Disposal Logistics:
-
Unused/Expired Reagent: Must be disposed of as chemical waste in accordance with local, state, and federal environmental regulations. Do not flush down the sink unless explicitly permitted by local wastewater authorities[4].
-
Contaminated Packaging: Treat empty vials and packaging as unused product. Do not reuse containers[3].
References
-
Fisher Scientific - SAFETY DATA SHEET (Adenosine 5'-(trihydrogen diphosphate), disodium salt) . Thermo Fisher Scientific. 1
-
Adenosine 5'-diphosphate (CAS 58-64-0) Product Information & SDS . Cayman Chemical. 2
-
ADENOSINE-5-DIPHOSPHATE DISODIUM SALT CAS NO 16178-48-6 MATERIAL SAFETY DATA SHEET . CDH Fine Chemical. 3
-
ABP-ADP-1 Lyophilized adenosine-5-diphosphate Instructions for Use . Maxanim. 4
-
Safe Disposal of Adenosine 5'-diphosphate (ADP) . Benchchem. 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
